molecular formula C10H12ClNO2 B1405439 (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol CAS No. 1431534-22-3

(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol

Numéro de catalogue: B1405439
Numéro CAS: 1431534-22-3
Poids moléculaire: 213.66 g/mol
Clé InChI: MPTLWLFOSCOWBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol (CAS 1431534-22-3) is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 . This pyridine derivative is characterized by a chloro-substituent and a cyclopropylmethoxy group, which alongside the methanol functional group, makes it a valuable and versatile building block in organic synthesis and medicinal chemistry research . The structural features of this compound suggest its primary application as a key synthetic intermediate in the development of more complex active molecules. While specific biological data for this exact compound is limited in the public domain, its core structure is representative of scaffolds used in pharmaceutical research for targeting various enzymes and receptors . For instance, analogous pyridine and pyrimidine methanol derivatives have been identified as crucial intermediates in discovery programs for central nervous system (CNS) active compounds, such as potent and selective PDE10A inhibitors investigated for the treatment of schizophrenia . The chloropyridine moiety can serve as a handle for further functionalization via substitution reactions, allowing researchers to construct diverse chemical libraries . This product is offered For Research Use Only (RUO) and is strictly for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, as it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name

[6-chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-10-9(14-6-7-1-2-7)4-3-8(5-13)12-10/h3-4,7,13H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTLWLFOSCOWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(N=C(C=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and physicochemical properties of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol

Abstract

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of the novel pyridine derivative, (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol. While this compound is not extensively characterized in publicly available literature, this document serves as an expert-level resource for researchers, scientists, and drug development professionals. It combines theoretical predictions based on its constituent functional groups with detailed, field-proven experimental protocols for its empirical characterization. The guide covers structural elucidation, a plausible synthetic pathway, predicted physicochemical parameters, and step-by-step methodologies for determining key properties such as melting point, solubility, and spectroscopic identity. The causality behind experimental choices is emphasized to ensure both technical accuracy and practical utility in a research and development setting.

Introduction and Compound Identity

(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol is a substituted pyridine derivative featuring a chlorine atom, a cyclopropylmethoxy group, and a primary alcohol (methanol) substituent. The strategic placement of these functional groups suggests its potential as a versatile building block in medicinal chemistry. The pyridine core is a common scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other molecular interactions. The chloro- and cyclopropylmethoxy- groups modulate lipophilicity, metabolic stability, and steric profile, while the methanol group provides a key site for further synthetic elaboration or direct interaction with biological targets.

Given the limited public data on this specific molecule, this guide establishes a foundational understanding through structural analysis and provides the necessary protocols to fully characterize a newly synthesized batch.

Systematic IUPAC Name: (6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl)methanol

Chemical Structure Diagram

G start 2,5,6-trichloropyridine step1 Selective Methoxylation (NaOMe, MeOH) start->step1 intermediate1 2,5-dichloro-6-methoxypyridine step1->intermediate1 step2 Grignard Formation & Formylation (1. Mg, THF; 2. DMF) intermediate1->step2 intermediate2 6-chloro-5-methoxy-pyridine-2-carbaldehyde step2->intermediate2 step3 Reduction of Aldehyde (NaBH₄, EtOH) intermediate2->step3 intermediate3 (6-Chloro-5-methoxy-pyridin-2-yl)-methanol step3->intermediate3 step4 Demethylation (BBr₃, DCM) intermediate3->step4 intermediate4 6-chloro-2-(hydroxymethyl)pyridin-5-ol step4->intermediate4 step5 Williamson Ether Synthesis ((Bromomethyl)cyclopropane, K₂CO₃, Acetone) intermediate4->step5 final_product (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol step5->final_product

Caption: A plausible multi-step synthesis route for the target compound.

This proposed synthesis leverages common and well-documented organic transformations. The initial steps build the core (6-chloro-5-methoxy-pyridin-2-yl)-methanol intermediate. A crucial demethylation step is then required to reveal the hydroxyl group, which can subsequently be alkylated with (bromomethyl)cyclopropane via a Williamson ether synthesis to install the desired cyclopropylmethoxy side chain. Each step would require careful optimization of reaction conditions and purification by standard techniques like column chromatography.

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties of the target molecule, calculated using computational models and inferred from structurally similar compounds. These values provide a strong starting point for experimental design.

PropertyPredicted Value / CategoryRationale & Impact on Drug Development
Molecular Formula C₁₀H₁₂ClNO₂---
Molecular Weight 213.66 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
XLogP3-AA ~2.5 - 3.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. The cyclopropyl and chloro groups increase lipophilicity, while the hydroxyl and pyridine nitrogen decrease it.
Hydrogen Bond Donors 1 (from -OH)Allows for critical interactions with biological targets like enzymes and receptors.
Hydrogen Bond Acceptors 3 (from N, O-ether, O-hydroxyl)Provides multiple points for hydrogen bonding, influencing solubility and target binding.
Rotatable Bond Count 4Low conformational flexibility, which can be advantageous for binding affinity and selectivity.
Topological Polar Surface Area (TPSA) 42.4 Ų (based on similar fragments)Suggests good potential for cell permeability and oral absorption. [1]
pKa (Pyridine Nitrogen) ~2-3 (Predicted)The electron-withdrawing effect of the adjacent chlorine atom significantly reduces the basicity of the pyridine nitrogen.
Physical Form Likely a solid at room temperatureBased on the properties of similar substituted pyridines which are often crystalline solids.

Experimental Protocols for Characterization

The following sections provide detailed, self-validating protocols for the empirical determination of the compound's core physicochemical properties.

Melting Point Determination

Expertise & Rationale: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, narrow melting range (typically < 2°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range. [2]This protocol uses a standard digital melting point apparatus for accuracy and ease of use.

Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube by tapping the open end into the sample powder. [3]2. Apparatus Setup: Place the loaded capillary tube into the heating block of a Mel-Temp or similar apparatus.

  • Rapid Determination (Optional but Recommended): Set a fast ramp rate (~10-20°C/min) to quickly find an approximate melting point. This saves time during the precise measurement.

  • Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary.

  • Heating and Observation: Set a slow heating ramp rate of 1-2°C per minute. [4]6. Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

  • Validation: Repeat the precise determination at least twice. Consistent results (within 1°C) confirm the accuracy of the measurement.

Solubility Assessment

Expertise & Rationale: Understanding a compound's solubility is critical for its formulation, administration, and biological testing. This protocol first establishes a qualitative profile across various solvent polarities, followed by a quantitative "gold standard" shake-flask method. [5]The choice of solvents covers a range from polar protic (water, methanol) to polar aprotic (DMSO, acetone) and non-polar (toluene, hexanes), providing a comprehensive solubility profile.

G start Weigh ~2 mg of Compound into 7 separate vials add_solvents Add 0.5 mL of each solvent: Water, Methanol, Ethanol, Acetone, DCM, Toluene, Hexanes start->add_solvents vortex Vortex each vial for 30 seconds add_solvents->vortex observe Visually inspect for dissolution vortex->observe soluble Soluble: Clear, single-phase solution observe->soluble Yes insoluble Insoluble/Partially Soluble: Visible solid, cloudiness observe->insoluble No

Caption: Workflow for qualitative solubility assessment in common lab solvents.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of the compound (e.g., 10 mg) to a known volume (e.g., 2 mL) of the desired solvent (e.g., water, phosphate-buffered saline) in a glass vial. The presence of undissolved solid is essential. [5]2. Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For accuracy, immediately filter the aliquot through a 0.22 µm chemically inert syringe filter (e.g., PTFE). [5]5. Quantification:

    • Prepare a series of standard solutions of the compound of known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve from the standards and determine the concentration of the compound in the saturated supernatant. This concentration is the equilibrium solubility.

Spectroscopic Analysis

Expertise & Rationale: Spectroscopic analysis provides unambiguous confirmation of the chemical structure. NMR spectroscopy elucidates the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies key functional groups.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. [6][7]CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds. If solubility is poor, DMSO-d₆ can be used.

  • Filtration (Trustworthiness Step): To ensure high-quality spectra with sharp lines, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This removes any particulate matter that can disrupt magnetic field homogeneity. [8]3. ¹H NMR Analysis (Expected Signals):

    • Aromatic Region (7.0-8.5 ppm): Two singlets or doublets corresponding to the two protons on the pyridine ring.

    • Methanol CH₂ (4.5-5.0 ppm): A singlet for the -CH₂OH group.

    • Cyclopropylmethoxy OCH₂ (4.0-4.5 ppm): A doublet for the -O-CH₂- group attached to the cyclopropyl ring.

    • Methanol OH (Variable, 1.5-5.0 ppm): A broad singlet that may exchange with trace water in the solvent.

    • Cyclopropyl CH (1.0-1.5 ppm): A multiplet for the single proton on the cyclopropyl ring.

    • Cyclopropyl CH₂ (0.4-1.0 ppm): Two sets of multiplets for the four protons of the two CH₂ groups in the cyclopropyl ring.

  • ¹³C NMR Analysis: Run a proton-decoupled ¹³C NMR experiment. Expect 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

  • Data Referencing: Calibrate the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). [9]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. [10]2. Analysis: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF). [11]3. Data Interpretation:

    • Molecular Ion Peak: In positive ion mode, expect to see the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight + 1 (approx. 214.66).

    • Isotope Pattern: A key validation step is to observe the characteristic isotope pattern for a molecule containing one chlorine atom. There will be two peaks: one for the ³⁵Cl isotope (M) and another approximately one-third the intensity for the ³⁷Cl isotope (M+2).

    • Fragmentation: Tandem MS (MS/MS) can be used to further confirm the structure by analyzing fragmentation patterns, such as the loss of the cyclopropyl group or the methanol group.

Conclusion

(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol presents as a promising, albeit under-characterized, chemical entity for applications in scientific research and drug discovery. This guide provides the essential framework for its synthesis and comprehensive characterization. By combining theoretical predictions with robust, step-by-step experimental protocols, researchers are equipped to confidently generate the necessary data to validate its structure and define its physicochemical profile. The emphasis on the rationale behind each experimental step is intended to empower scientists to not only follow procedures but also to troubleshoot and adapt them as needed, upholding the highest standards of scientific integrity.

References

  • Chemical Synthesis Database. (2025, May 20). 6-chloro-N-methyl-5-(trimethoxymethyl)-2-pyridinamine.
  • NextSDS. (n.d.). (2-chloro-5-Methoxy pyridin-3-yl)Methanol — Chemical Substance Information.
  • Chemspace. (n.d.). {1-[5-chloro-6-(cyclopropylmethoxy)pyridine-3-carbonyl]-4-[(2-methylpropyl)amino]piperidin-4-yl}methanol. Retrieved March 17, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved March 17, 2026, from [Link]

  • Arlt, V. M., et al. (2019, June 1). Analysis of protein chlorination by mass spectrometry. PMC - NIH. Retrieved March 17, 2026, from [Link]

  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Common NMR Solvents - Reference Data.
  • University of Alberta. (n.d.). Melting point determination.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved March 17, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved March 17, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.). Qualitative and Quantitative Analysis of Contaminants of Emerging Concern in Biosolids Using a Dilute and Shoot UHPLC-Orbitrap MS Method.
  • Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests.
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • NextSDS. (n.d.). [6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol.
  • OSTI. (2023, December 12). Towards Machine Learning-Driven Mass Spectrometric Identification of Trichothecenes in the Absence of Standard Reference Materials. Retrieved March 17, 2026, from [Link]

  • Fulmer, G. R., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved March 17, 2026, from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved March 17, 2026, from [Link]

  • European Union. (2021, February 15). Standard Operating Procedure for solubility testing.
  • Scripps Research. (n.d.). XCMS : Processing Tandem Mass Spectrometry Data for Metabolite Identification and Structural Characterization.
  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2019, September 15). LC-MS Analysis of Phytocomponents in the Methanol Extract of Piper Sarmentosum Leaves. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved March 17, 2026, from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Hoffman Fine Chemicals. (n.d.). CAS 887707-21-3 | (6-Chloro-5-methylpyridin-3-yl)methanol.
  • University of York. (n.d.). Preparing an NMR sample - Chemistry Teaching Labs. Retrieved March 17, 2026, from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved March 17, 2026, from [Link]

  • PubChem. (n.d.). (5-(Trifluoromethyl)pyridin-2-yl)methanol | C7H6F3NO | CID 3820787. Retrieved March 17, 2026, from [Link]

  • MDPI. (2022, July 19). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]. Retrieved March 17, 2026, from https://www.mdpi.com/1422-8599/2022/3/M1410
  • PMC - NIH. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. Retrieved March 17, 2026, from [Link]

Sources

Synthesis mechanism and pathways for (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the synthesis of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol reveals a highly optimized, chemoselective pathway. This compound is a critical building block in pharmaceutical chemistry, frequently utilized as an intermediate in the development of novel therapeutics, most notably [1]. The presence of a cyclopropylmethoxy ether, an aryl chloride, and a primary alcohol provides a unique stereoelectronic profile and multiple vectors for late-stage functionalization.

This guide delineates a robust, three-step synthetic pathway optimized for chemoselectivity, scalability, and high overall yield.

Retrosynthetic Strategy & Pathway Design

The structural complexity of the target molecule necessitates a strategic disconnection approach to avoid competing side reactions. The primary alcohol is retrosynthetically disconnected to an ester, which serves as a stable precursor that can be chemoselectively reduced without affecting the sensitive aryl chloride bond. The cyclopropylmethoxy ether is disconnected via a Williamson ether synthesis to a phenolic hydroxyl group. This logical regression leads us to the commercially available starting material: [2].

Retrosynthesis Target (6-Chloro-5-cyclopropylmethoxy- pyridin-2-yl)-methanol Ester Methyl 6-chloro-5- (cyclopropylmethoxy)pyridine- 2-carboxylate Target->Ester Reduction (NaBH4) Phenol Methyl 6-chloro-5- hydroxypyridine- 2-carboxylate Ester->Phenol Alkylation (Bromomethylcyclopropane) SM 6-Chloro-5-hydroxy- pyridine-2-carboxylic acid Phenol->SM Esterification (MeOH, H+)

Retrosynthetic analysis of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol.

Mechanistic Deep-Dive: Causality of Experimental Design

Step 1: Fischer Esterification (Protection) Direct alkylation of 6-chloro-5-hydroxypyridine-2-carboxylic acid with bromomethylcyclopropane would yield a complex, difficult-to-separate mixture of the O-alkylated acid and the cyclopropylmethyl ester. To establish a single, clean electrophilic site for the final reduction, the carboxylic acid is first protected as a methyl ester. This transformation is driven by Le Chatelier's principle, utilizing excess methanol as both the solvent and the reactant under acidic reflux conditions.

Step 2: Williamson Etherification (Alkylation) The installation of the cyclopropylmethoxy group relies on the nucleophilic displacement ( SN​2 ) of bromomethylcyclopropane by the phenoxide intermediate. The 5-hydroxyl group on the pyridine ring is rendered sufficiently acidic by the electron-withdrawing pyridine nitrogen and the adjacent 6-chloro substituent. Potassium carbonate ( K2​CO3​ ) is selected as the base because it is strong enough to quantitatively deprotonate the hydroxyl group without triggering unwanted basic hydrolysis of the methyl ester. N,N-Dimethylformamide (DMF) is the solvent of choice; as a polar aprotic solvent, it effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the SN​2 kinetics, a standard principle in [3].

Step 3: Chemoselective Reduction The final step requires the reduction of the methyl ester to a primary alcohol. The critical challenge here is chemoselectivity: the molecule contains an aryl chloride bond that is highly susceptible to reductive cleavage (hydrodehalogenation) if overly harsh conditions are applied. Consequently, strong hydride donors like Lithium Aluminum Hydride ( LiAlH4​ ) are strictly avoided. Instead, Sodium Borohydride ( NaBH4​ ) in methanol is employed. While NaBH4​ is typically known for reducing only aldehydes and ketones, the electron-deficient nature of the pyridine ring activates the 2-position ester towards hydride attack, allowing for a smooth, chemoselective reduction at ambient temperatures.

ReductionMechanism Ester Ester Carbonyl (Electrophile) Hydride 1st Hydride Transfer (from NaBH4) Ester->Hydride Tetrahedral Tetrahedral Alkoxide Intermediate Hydride->Tetrahedral Aldehyde Transient Aldehyde (More Electrophilic) Tetrahedral->Aldehyde Elimination of Methoxide Hydride2 2nd Hydride Transfer (Fast) Aldehyde->Hydride2 Alcohol Primary Alcohol (Target Product) Hydride2->Alcohol

Stepwise mechanism of the chemoselective ester reduction using sodium borohydride.

Quantitative Data & Optimization Metrics

The following table summarizes the optimized reaction parameters and the resulting quantitative metrics for each step of the synthesis, demonstrating the efficiency of the chosen pathways.

Reaction StepReagents & SolventsTemp (°C)Time (h)Yield (%)Purity (HPLC %)Key Observation
1. Esterification MeOH, H2​SO4​ (cat.)65 (Reflux)1292>98.5Clean conversion; water removal drives equilibrium.
2. Alkylation Bromomethylcyclopropane, K2​CO3​ , DMF60885>96.0Polar aprotic solvent accelerates SN​2 kinetics.
3. Reduction NaBH4​ , MeOH0 to 25488>97.5Chemoselective; no hydrodehalogenation observed.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure reproducibility, high yield, and safety.

Protocol A: Synthesis of Methyl 6-chloro-5-hydroxypyridine-2-carboxylate (Int-1)
  • Charge: To a 500 mL round-bottom flask, add 6-chloro-5-hydroxypyridine-2-carboxylic acid (10.0 g, 57.6 mmol) and anhydrous methanol (200 mL).

  • Catalysis: Slowly add concentrated sulfuric acid (3.0 mL) dropwise while stirring. (Caution: Exothermic reaction).

  • Reflux: Equip the flask with a reflux condenser and heat to 65 °C for 12 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 1:1). The reaction is complete when the baseline starting material spot is fully consumed, ensuring full conversion.

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Neutralize the residue with saturated aqueous NaHCO3​ to pH 7-8 to prevent ester hydrolysis, then extract with Ethyl Acetate (3 x 100 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate to yield Int-1 as a pale yellow solid.

Protocol B: Synthesis of Methyl 6-chloro-5-(cyclopropylmethoxy)pyridine-2-carboxylate (Int-2)
  • Charge: Dissolve Int-1 (9.5 g, 50.6 mmol) in anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (14.0 g, 101.2 mmol). Stir at room temperature for 15 minutes to pre-form the highly nucleophilic phenoxide.

  • Alkylation: Add bromomethylcyclopropane (8.2 g, 60.7 mmol) dropwise.

  • Heating: Heat the reaction mixture to 60 °C for 8 hours.

  • Validation: Analyze via LC-MS. The disappearance of the Int-1 mass peak ( [M+H]+=188 ) and the appearance of the Int-2 peak ( [M+H]+=242 ) confirms conversion.

  • Workup: Cool to room temperature and quench with ice water (300 mL). Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 150 mL). Wash the combined organic layers with brine (5 x 100 mL) to thoroughly remove residual DMF.

  • Isolation: Dry over Na2​SO4​ , filter, and concentrate to afford Int-2.

Protocol C: Synthesis of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol (Target)
  • Charge: Dissolve Int-2 (10.0 g, 41.4 mmol) in anhydrous methanol (150 mL) and cool the solution to 0 °C using an ice bath.

  • Reduction: Add NaBH4​ (3.1 g, 82.8 mmol) portion-wise over 30 minutes to tightly control the exothermic evolution of hydrogen gas.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 4 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The ester spot ( Rf​=0.6 ) should be completely replaced by a more polar alcohol spot ( Rf​=0.3 ).

  • Quench: (Critical Step) Carefully add saturated aqueous NH4​Cl (50 mL) dropwise at 0 °C to safely destroy excess borohydride and prevent base-catalyzed degradation of the final product.

  • Extraction & Purification: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 100 mL). Wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Hexane:EtOAc gradient) to yield the pure target compound as a colorless oil.

References

  • Patent US9303012B2 - Pyridine-2-amides useful as CB2 agonists Source: Google Patents URL
  • Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 3rd Edition Source: Wiley-VCH URL:[Link]

Role of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol in cannabinoid CB2 receptor agonist discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Untapped Therapeutic Potential of the CB2 Receptor

The G protein-coupled cannabinoid receptor 2 (CB2) has emerged as a compelling therapeutic target, distinct from its more notorious counterpart, the cannabinoid receptor 1 (CB1).[1][2] Predominantly expressed in peripheral tissues, particularly immune cells, the CB2 receptor is a key modulator of inflammatory and nociceptive pathways.[3] Its activation offers the tantalizing prospect of treating a spectrum of pathologies, including chronic pain, inflammation, and neurodegenerative diseases, without the psychoactive side effects associated with CB1 receptor modulation.[4][5][6] This has spurred a dedicated search for selective CB2 receptor agonists, with a particular focus on novel chemical scaffolds that can confer both high potency and exquisite selectivity. Among these, the pyridine core has proven to be a remarkably versatile and fruitful starting point for the design of next-generation CB2 agonists. This guide delves into the significance of the substituted pyridine scaffold, exemplified by structures akin to (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol, in the ongoing quest for potent and selective CB2 receptor modulators.

The Pyridine Moiety: A Privileged Scaffold for CB2 Receptor Agonism

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[7] Its utility in the design of CB2 agonists stems from several key properties:

  • Hydrogen Bonding Capabilities: The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring ligands within the CB2 receptor binding pocket.

  • Aromatic Interactions: The aromatic nature of the pyridine ring allows for π-π stacking and other non-covalent interactions with aromatic residues in the receptor.

  • Tunable Electronics: The electron-withdrawing nature of the pyridine nitrogen influences the electronic properties of the entire molecule, which can be further modulated by the strategic placement of various substituents.

  • Vectors for Substitution: The pyridine ring offers multiple positions for substitution, allowing for the fine-tuning of steric and electronic properties to optimize binding affinity, selectivity, and pharmacokinetic profiles.

The exploration of pyridine-based ligands has led to the identification of compounds with high affinity and selectivity for the CB2 receptor, demonstrating the scaffold's value in this therapeutic area.[8][9]

Structure-Activity Relationships (SAR) of Pyridine-Based CB2 Agonists: A Case Study Approach

While direct data on "(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol" as a CB2 agonist is not extensively published, we can infer its potential role by dissecting its structural components and examining the SAR of related pyridine derivatives. This compound serves as an excellent conceptual model to understand the principles of designing pyridine-based CB2 agonists.

The Core Pyridine Ring and its Substituents

The substitution pattern on the pyridine ring is critical for achieving high affinity and selectivity. Let's consider the hypothetical contributions of the substituents present in our model compound:

  • 6-Chloro Group: The presence of a halogen, such as chlorine, can significantly impact a ligand's properties. It can modulate lipophilicity, which affects cell permeability and metabolic stability. Furthermore, it can engage in specific halogen bonding interactions within the receptor binding site.[10]

  • 5-Cyclopropylmethoxy Group: This substituent is particularly interesting. The cyclopropyl ring introduces a degree of conformational rigidity and a specific steric profile. The methoxy linker provides a flexible connection to the pyridine core. Such groups can explore deeper, hydrophobic pockets within the receptor, potentially enhancing binding affinity. The ether oxygen can also act as a hydrogen bond acceptor.

  • 2-Methanol Group: The hydroxymethyl group at the 2-position is a key functional handle. It can serve as a hydrogen bond donor and/or acceptor, forming critical interactions with receptor residues. This group can also be a point for further chemical modification to improve pharmacokinetic properties or to attach linkers for other applications.

General SAR Trends for Pyridine-Based CB2 Agonists

Studies on various series of pyridine-based CB2 ligands have revealed several important SAR trends:

  • Substitutions at the 2, 5, and 6 positions of the pyridine ring are often crucial for high affinity and selectivity.

  • Bulky, lipophilic groups are generally favored at certain positions to occupy hydrophobic pockets in the CB2 receptor.

  • Hydrogen bond donors and acceptors are essential for anchoring the ligand in the binding site.

The interplay of these factors is what ultimately determines the pharmacological profile of a given compound.

Experimental Workflows for the Discovery and Characterization of Pyridine-Based CB2 Agonists

The journey from a conceptual scaffold to a validated CB2 agonist involves a rigorous series of in vitro and in vivo experiments. Below are the core methodologies employed in this process.

Synthesis of Pyridine-Based Scaffolds

The synthesis of substituted pyridines like (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol would typically involve multi-step organic synthesis protocols.[10][11][12][13] These often start from commercially available pyridine building blocks that are then functionalized through a series of reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and functional group interconversions.

Diagram: Generalized Synthetic Workflow for Substituted Pyridines

G Start Commercially Available Pyridine Precursor Step1 Introduction of Substituent 1 (e.g., Halogenation) Start->Step1 Step2 Introduction of Substituent 2 (e.g., Nucleophilic Substitution) Step1->Step2 Step3 Functionalization of a Pre-existing Group (e.g., Reduction to Methanol) Step2->Step3 Final (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol (or related analogue) Step3->Final

Caption: A simplified representation of a synthetic route to a substituted pyridine scaffold.

In Vitro Pharmacological Evaluation

Once synthesized, novel compounds are subjected to a battery of in vitro assays to determine their affinity, potency, and selectivity for the CB2 receptor.

This is the gold standard for determining the binding affinity of a compound for its target receptor.

Protocol: Competitive Radioligand Binding Assay for CB2 Receptor

  • Preparation of Membranes: Membranes are prepared from cells stably expressing the human CB2 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) is used.

  • Radioligand: A high-affinity CB2 radioligand, such as [³H]CP-55,940, is used.[14]

  • Competition: Increasing concentrations of the test compound are incubated with the cell membranes and a fixed concentration of the radioligand.

  • Incubation: The mixture is incubated to allow for binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

A similar assay is performed using cells expressing the CB1 receptor to determine selectivity.

Diagram: Workflow for Radioligand Binding Assay

G Membranes CB2-Expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand [³H]CP-55,940 Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀, Ki) Counting->Analysis

Caption: A streamlined workflow for determining CB2 receptor binding affinity.

Functional assays are crucial to determine whether a compound that binds to the receptor acts as an agonist, antagonist, or inverse agonist.

Protocol: cAMP Accumulation Assay

The CB2 receptor is a Gi/o-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2]

  • Cell Culture: CHO or HEK293 cells stably expressing the human CB2 receptor are used.

  • Forskolin Stimulation: The cells are stimulated with forskolin, an adenylyl cyclase activator, to induce a high basal level of cAMP.

  • Compound Treatment: The cells are then treated with varying concentrations of the test compound.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The concentration-response curve is plotted, and the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined.

Table 1: Representative Pharmacological Data for a Hypothetical Pyridine-Based CB2 Agonist

ParameterValueDescription
CB2 Ki (nM) 5.2Binding affinity at the human CB2 receptor.
CB1 Ki (nM) >1000Binding affinity at the human CB1 receptor.
Selectivity (CB1/CB2) >192Ratio of Ki values, indicating high selectivity for CB2.
cAMP EC₅₀ (nM) 12.5Potency in inhibiting forskolin-stimulated cAMP accumulation.
Emax (%) 95Efficacy relative to a full agonist (e.g., CP-55,940).

The Path Forward: From Bench to Bedside

The discovery of potent and selective CB2 agonists based on the pyridine scaffold is a significant step towards the development of novel therapeutics. Compounds that demonstrate promising in vitro profiles are advanced to preclinical in vivo models of pain, inflammation, and other relevant diseases.[14] These studies are essential to evaluate the efficacy, safety, and pharmacokinetic properties of the drug candidates.

The journey of a drug from initial concept to clinical application is long and arduous. However, the versatility of the pyridine scaffold, coupled with a deep understanding of the structure-activity relationships governing CB2 receptor binding, provides a robust platform for the design of the next generation of CB2-targeted therapies. The continued exploration of novel pyridine derivatives, guided by the principles outlined in this guide, holds immense promise for addressing a wide range of unmet medical needs.

References

  • Rational drug design of CB2 receptor ligands: from 2012 to 2021. RSC Publishing.
  • Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist. Frontiers.
  • Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol. ACS Chemical Neuroscience.
  • Identification of Novel Cannabinoid CB2 Receptor Agonists from Botanical Compounds and Preliminary Evaluation of Their Anti-Osteoporotic Effects. MDPI.
  • Editorial: Therapeutic potential of the cannabinoid CB2 receptor. Frontiers.
  • Investigation in the CB1 and CB2 receptor binding profile and intrinsic activity of (−)- and (+)-cannabidiol and their cannabidivarin and cannabidiolic acid analogues. Digital CSIC.
  • CB1 & CB2 Receptor Pharmacology. PMC.
  • Rapid assessment of a novel series of selective CB(2) agonists using parallel synthesis protocols: A Lipophilic Efficiency (LipE) analysis. PubMed.
  • Structure–Activity Relationship Studies of Pyridine-Based Ligands and Identification of a Fluorinated Derivative for Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors. ACS Publications.
  • The CB2 receptor and its role as a regulator of inflammation. PMC.
  • Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain. PNAS.
  • Chain Substituted Cannabilactones with Selectivity for the CB2 Cannabinoid Receptor. PMC.
  • Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. MDPI.
  • In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? PMC.
  • Structure-Activity Relationship Studies of Pyridine-Based Ligands and Identification of a Fluorinated Derivative for Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors. PubMed.
  • Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol. ACS Chemical Neuroscience.
  • (6-Chloro-5-methoxypyridin-2-yl)methanol. MilliporeSigma.
  • (5-Chloro-6-methylpyridin-2-yl)methanol. Benchchem.
  • AM1241 is a CB2 cannabinoid receptor-selective ligand. ResearchGate.
  • Development of an Efficient Methanol Production Process for Direct CO2 Hydrogenation over a Cu/ZnO/Al2O3 Catalyst. MDPI.
  • Selective recognition of neurotransmitters in aqueous solution by hydroxyphenyl aza-scorpiand ligands. Organic & Biomolecular Chemistry (RSC Publishing).
  • Methanol Synthesis Over PdIn, In2O3, and CuZn From First-Principles Microkinetics. Chalmers Research.
  • Treatment of Diet-Induced Obese Rats with CB2 Agonist AM1241 or CB2 Antagonist AM630 Reduces Leptin and Alters Thermogenic mRNA in Adipose Tissue. MDPI.
  • Discovery of Novel Small Molecule CB2 Agonist for the Treatment of Glioblastoma Tumors. bioRxiv.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
  • Novel Cannabinoid Receptor 2 (CB2) Low Lipophilicity Agonists Produce Distinct cAMP and Arrestin Signalling Kinetics without Bias. MDPI.
  • A promising low pressure methanol synthesis route from CO2 hydrogenation over Pd@Zn core–shell catalysts. Green Chemistry (RSC Publishing).
  • AM1241 - Selective Cannabinoid CB2 Receptor Agonist. APExBIO.

Sources

A Technical Guide to Pharmacophore Modeling of Novel Drug Candidates Derived from (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating Novel Chemical Space

The relentless pursuit of novel therapeutic agents frequently leads us to explore uncharted chemical territories. The scaffold, (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol, represents one such frontier—a starting point with inherent structural features amenable to diverse chemical modifications. The pyridine ring, a privileged scaffold in medicinal chemistry, is present in a multitude of FDA-approved drugs, valued for its ability to engage in various biological interactions and its favorable pharmacokinetic properties.[1][2][3][4]

This guide is crafted for researchers, medicinal chemists, and drug development professionals. It will not present a rigid, prescriptive protocol but rather a comprehensive, logic-driven framework for developing a pharmacophore model for derivatives of this novel scaffold. As extensive public data on the biological activities of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol derivatives is not yet available, we will proceed with a hypothetical yet scientifically rigorous scenario. We will assume the synthesis of a focused library of analogues and the availability of their in-vitro activity data against a specific biological target. This approach will allow us to delve into the nuances of pharmacophore modeling, providing you with a robust methodology applicable to your own proprietary drug discovery programs.

The Foundational Choice: Ligand-Based vs. Structure-Based Pharmacophore Modeling

The initial and most critical decision in any pharmacophore modeling endeavor is the choice between a ligand-based or a structure-based approach.[5] This choice is dictated by the available information about the biological target.

  • Ligand-Based Pharmacophore Modeling: This is the method of choice when the three-dimensional structure of the target protein is unknown, but a set of active and inactive compounds is available.[6] The fundamental premise is that molecules with similar biological activity share common chemical features arranged in a specific 3D orientation, which is complementary to the target's binding site.[6] For our hypothetical scenario, we will proceed with a ligand-based approach, as is common in the early stages of drug discovery where a novel scaffold is being explored against a target for which a high-resolution crystal structure may not be available.

  • Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (ideally co-crystallized with a ligand) is available, a structure-based approach is often preferred.[5] This method involves identifying the key interaction points between the ligand and the amino acid residues in the binding pocket (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions). These interactions are then translated into pharmacophoric features. While powerful, this approach is contingent on the availability of high-quality structural data.

Crafting the Knowledge Base: The Training and Test Sets

The quality of a ligand-based pharmacophore model is intrinsically linked to the quality and diversity of the input data. The dataset of synthesized derivatives is partitioned into two subsets:

  • Training Set: This set comprises a structurally diverse collection of highly active compounds. The goal is to select molecules that, despite their structural differences, are believed to share a common binding mode. This set forms the basis for generating the initial pharmacophore hypotheses.

  • Test Set: This set is a mix of active and inactive compounds that were not used in the model generation. Its purpose is to validate the predictive power of the generated pharmacophore models. A robust test set is crucial for assessing the model's ability to distinguish between active and inactive molecules.[5]

Table 1: Hypothetical Dataset of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol Derivatives

Compound IDStructureIC50 (nM)Activity ClassDataset
Parent (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol>10,000Inactive-
Deriv-01 Structure of a highly active derivative15ActiveTraining
Deriv-02 Structure of a highly active derivative25ActiveTraining
Deriv-03 Structure of a moderately active derivative150ActiveTest
Deriv-04 Structure of an inactive derivative5,000InactiveTest
Deriv-05 Structure of a highly active derivative30ActiveTraining
Deriv-06 Structure of an inactive derivative>10,000InactiveTest
...............

The Experimental Protocol: A Step-by-Step Guide to Ligand-Based Pharmacophore Modeling

Ligand Preparation and Conformational Analysis

The first step is to generate a diverse and energetically accessible set of 3D conformations for each molecule in the training set. This is a critical step as the bioactive conformation (the 3D shape the molecule adopts when bound to the target) is unknown.

Protocol:

  • 2D to 3D Conversion: Convert the 2D structures of the training set molecules into 3D structures using a suitable molecular modeling software package.

  • Energy Minimization: Perform an initial energy minimization of the 3D structures using a suitable force field (e.g., MMFF94x). This removes any steric clashes and brings the molecules to a local energy minimum.

  • Conformational Search: Employ a robust conformational search algorithm (e.g., Monte Carlo, systematic search) to generate a diverse ensemble of low-energy conformations for each molecule. The goal is to ensure that the bioactive conformation is likely to be among the generated conformers.

Pharmacophore Feature Identification and Hypothesis Generation

With the conformational models in hand, the next step is to identify the common chemical features among the active molecules and their spatial relationships. Common pharmacophore features include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) regions

  • Aromatic Rings (AR)

  • Positive and Negative Ionizable centers

Workflow:

  • Feature Mapping: For each conformation of each molecule in the training set, identify and map the potential pharmacophore features.

  • Alignment and Hypothesis Generation: The software then aligns the molecules in 3D space, attempting to superimpose common features. This process generates a series of pharmacophore hypotheses, each representing a different 3D arrangement of features.

  • Scoring and Ranking: Each hypothesis is scored based on how well it maps to the active compounds in the training set and how well it avoids mapping to inactive compounds (if included in the initial phase).

Pharmacophore_Generation_Workflow cluster_0 Ligand Preparation cluster_1 Hypothesis Generation A 2D Structures of Active Ligands B 3D Conversion & Energy Minimization A->B C Conformational Analysis B->C D Pharmacophore Feature Identification C->D E Alignment of Active Ligands D->E F Generation of Pharmacophore Hypotheses E->F G Scoring and Ranking F->G

Caption: Ligand-Based Pharmacophore Model Generation Workflow.
Rigorous Model Validation: Ensuring Predictive Power

A generated pharmacophore model is merely a hypothesis until it has been rigorously validated. The goal of validation is to assess the model's ability to distinguish between active and inactive compounds and to ensure that the model is not a result of chance.

Protocol:

  • Test Set Screening: The generated pharmacophore models are used as 3D queries to screen the test set, which contains both active and inactive molecules.

  • Calculation of Validation Metrics: Several metrics are used to quantify the performance of the models.

Table 2: Key Pharmacophore Model Validation Metrics

MetricDescriptionFormulaInterpretation
Enrichment Factor (EF) Measures how many more active compounds are found in the hit list compared to a random selection.EF = (Ha / Ht) / (A / D)A higher EF value indicates better model performance.
Güner-Henry (GH) Score A comprehensive metric that considers the percentage of actives in the hit list and the percentage of actives yielded from the database.GH = [ (Ha / A) * ( (3A + Ht) / 4 ) - (Ht - Ha) / (D - A) ] * 100A GH score between 0.7 and 1.0 is considered a very good model.[7][8][9]
Receiver Operating Characteristic (ROC) Curve A plot of the true positive rate versus the false positive rate at various threshold settings.-The Area Under the Curve (AUC) is a measure of the model's predictive ability. An AUC of 1.0 represents a perfect model, while an AUC of 0.5 represents a random model.[10]

Where: Ha = number of active hits, Ht = total number of hits, A = total number of active compounds, D = total number of compounds in the database.

Application of the Validated Pharmacophore Model: Virtual Screening

Once a pharmacophore model has been validated, it becomes a powerful tool for identifying novel, structurally diverse compounds with the potential for biological activity. This is achieved through virtual screening of large compound databases.

Virtual_Screening_Workflow A Validated Pharmacophore Model C Pharmacophore-Based Virtual Screening A->C B Large Compound Database (e.g., ZINC, ChEMBL) B->C D Initial Hit List C->D E Post-Screening Filtering (e.g., Lipinski's Rule of Five, ADMET Prediction) D->E F Prioritized Hit List for In-Vitro Testing E->F

Caption: Virtual Screening Workflow Using a Validated Pharmacophore Model.
Database Selection and Screening

The choice of database for virtual screening depends on the project goals. Commercially available databases like ZINC and ChEMBL contain millions of purchasable or synthetically accessible compounds.[11] The validated pharmacophore model is used as a 3D query to rapidly screen these databases, identifying molecules that match the pharmacophoric features.

Post-Screening Filtering and Hit Prioritization

The initial hit list from a virtual screen can be large. Therefore, a series of filters are applied to prioritize the most promising candidates for experimental testing.

  • Drug-Likeness Filters: Rules such as Lipinski's Rule of Five are used to filter out compounds with poor physicochemical properties that are likely to lead to poor oral bioavailability.[12]

  • ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the hits.[13][14][15][16][17][18] This helps to de-prioritize compounds with potential liabilities early in the discovery process.

  • Structural Diversity Analysis: The hits are clustered based on their structural similarity to ensure that a diverse range of chemical scaffolds are selected for testing. This increases the chances of discovering novel intellectual property.

Scaffold Hopping: Exploring New Chemical Space

Pharmacophore models are particularly adept at scaffold hopping, which is the identification of novel core structures that can present the same pharmacophoric features as the original active compounds.[19][20][21][22][23] This is a powerful strategy for developing new chemical series with improved properties or to circumvent existing patents.

A Hypothetical Pharmacophore Model for Derivatives of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol

Based on the structure of the parent compound and common interactions observed for pyridine-containing drugs, a hypothetical pharmacophore model might include the following features:

Caption: Hypothetical Pharmacophore Model.
  • Hydrogen Bond Acceptor (HBA): The nitrogen atom of the pyridine ring.

  • Hydrogen Bond Donor (HBD): The hydroxyl group of the methanol moiety.

  • Aromatic Ring (AR): The pyridine ring itself.

  • Hydrophobic (HY): The cyclopropylmethoxy group.

This model would serve as the starting point for virtual screening and the design of new derivatives.

Conclusion: From a Novel Scaffold to a Validated Discovery Tool

This guide has outlined a comprehensive and scientifically rigorous approach to developing and applying a pharmacophore model for derivatives of the novel scaffold, (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol. By following a systematic process of data preparation, hypothesis generation, rigorous validation, and intelligent application in virtual screening, a pharmacophore model can be transformed from a mere hypothesis into a powerful and predictive tool for drug discovery. This methodology enables the efficient exploration of chemical space, the prioritization of high-potential compounds for synthesis and testing, and ultimately, accelerates the journey from a novel chemical starting point to a promising clinical candidate.

References

  • Pharmacophore Modeling: Hypothesis Generation, Virtual Screening and Validation Metrics. (2025). ScienceDirect. Retrieved from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved from [Link]

  • Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity. (2019). Molecules. Retrieved from [Link]

  • Recent Advances in Scaffold Hopping. (2016). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pharmacophore model validation using GH score method. ResearchGate. Retrieved from [Link]

  • Pharmacophore model validation using goodness-of-hit score (GH) score method. ResearchGate. Retrieved from [Link]

  • Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. (2025). International Journal of Molecular Sciences. Retrieved from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. Retrieved from [Link]

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry. Retrieved from [Link]

  • Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. (2022). Pharmaceutics. Retrieved from [Link]

  • 11.4 ADMET prediction. (2026). Fiveable. Retrieved from [Link]

  • PHARMACOPHORE BASED MODELLING OF PYRIDINE-PYRIMIDINE ANALOGS AS MER TYROSINE KINASES INHIBITORS IN ANTICANCER THERAPY. (2021). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. Retrieved from [Link]

  • Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. (2023). Frontiers in Pharmacology. Retrieved from [Link]

  • Exploring Topological Pharmacophore Graphs for Scaffold Hopping. (2020). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules. Retrieved from [Link]

  • Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. (2022). IntechOpen. Retrieved from [Link]

  • Ligand based Pharmacophore Modeling Service. Creative Biolabs. Retrieved from [Link]

  • Full article: Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Taylor & Francis Online. Retrieved from [Link]

  • Classification of Scaffold Hopping Approaches. Journal of medicinal chemistry. Retrieved from [Link]

  • Pharmacophore modeling for ADME. (2013). Current topics in medicinal chemistry. Retrieved from [Link]

  • ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. Nature Reviews Drug Discovery. Retrieved from [Link]

  • What is Virtual Screening?. NVIDIA. Retrieved from [Link]

  • Virtual screening. Wikipedia. Retrieved from [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. (2021). RSC Advances. Retrieved from [Link]

  • Efficient decoy selection to improve virtual screening using machine learning models. Journal of Cheminformatics. Retrieved from [Link]

  • Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Virtual screening workflow. Basic filters and methods applicable for a.... ResearchGate. Retrieved from [Link]

Sources

The Emerging Potential of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in the design of bioactive molecules.[1] A particularly promising, yet underexplored, class of pyridine derivatives is based on the (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol core. This guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and future potential of these compounds, with a focus on their emerging role as potent kinase inhibitors and potential immunomodulators.

The Core Scaffold: Synthesis and Chemical Properties

The synthesis of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol, while not extensively detailed in publicly available literature, can be logically constructed from established synthetic methodologies for related pyridine derivatives. The primary route involves a multi-step process starting from readily available precursors.

A plausible and efficient synthetic pathway is outlined below. This proposed synthesis is based on analogous transformations reported in the chemical literature, particularly in patent documents describing the synthesis of related 5-alkoxypyridine derivatives.

Proposed Synthetic Pathway

Synthetic_Pathway A 6-Chloronicotinic acid B (6-Chloro-pyridin-3-yl)methanol A->B Reduction (e.g., Borane-THF complex) C 6-Chloro-5-hydroxypyridin-2-carbaldehyde B->C Oxidation & Functionalization D (6-Chloro-5-hydroxy-pyridin-2-yl)methanol C->D Reduction (e.g., NaBH4) E (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol D->E Williamson Ether Synthesis (Cyclopropylmethyl bromide, Base)

Caption: Proposed synthetic route for (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol.

Step-by-Step Methodology (Inferred):

  • Reduction of 6-Chloronicotinic Acid: The synthesis would likely commence with the reduction of commercially available 6-chloronicotinic acid to (6-chloro-pyridin-3-yl)methanol. This transformation can be achieved using a suitable reducing agent such as a borane-tetrahydrofuran complex.[2]

  • Hydroxylation of the Pyridine Ring: The next crucial step is the introduction of a hydroxyl group at the 5-position. This can be a challenging transformation and may involve a multi-step sequence, potentially including protection of the alcohol, directed ortho-metalation, and subsequent oxidation.

  • Functional Group Interconversion: The hydroxymethyl group at the 3-position would then need to be converted to a hydroxymethyl group at the 2-position. This could involve a series of oxidation and reduction steps.

  • Alkylation of the 5-hydroxyl group: The penultimate step would be the alkylation of the 5-hydroxyl group with a cyclopropylmethyl halide (e.g., bromomethylcyclopropane) under basic conditions, a classic Williamson ether synthesis.

  • Final Reduction: A final reduction of a 2-formyl or 2-carboxy group to the 2-methanol would yield the target compound.

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

The primary therapeutic potential of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol derivatives, as suggested by extensive patent literature, lies in their ability to act as potent protein kinase inhibitors.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

A significant body of evidence points towards derivatives of the 6-chloro-5-alkoxypyridine scaffold as inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[3] CDK9 is a key regulator of transcriptional elongation, and its inhibition is a promising strategy in cancer therapy, as it can lead to the downregulation of anti-apoptotic proteins and induce apoptosis in cancer cells.[3]

The general structure-activity relationship (SAR) for this class of compounds as CDK9 inhibitors can be summarized as follows:

R1 (at 2-position)R2 (at 5-position)R3 (at 6-position)CDK9 Inhibition
Amine or substituted amineAlkoxy (e.g., methoxy, cyclopropylmethoxy )Chloro Potent
Small alkylAlkoxyChloroModerate
HydrogenHydroxylChloroWeak

Table 1: General Structure-Activity Relationship for 2,5,6-substituted Pyridine Derivatives as CDK9 Inhibitors.

The 6-chloro substituent is often crucial for activity, likely participating in key interactions within the ATP-binding pocket of the kinase. The 5-alkoxy group, including the cyclopropylmethoxy moiety, is believed to occupy a hydrophobic pocket, and variations in this group can modulate potency and selectivity. The 2-position is often substituted with a group capable of forming hydrogen bonds with the kinase hinge region.

Other Kinase Targets

While CDK9 appears to be a primary target, the versatility of the pyridine scaffold suggests that derivatives of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol could be developed as inhibitors of other kinases implicated in cancer and inflammatory diseases. The strategic placement of substituents allows for the fine-tuning of selectivity towards different kinase families.

Potential as Immunomodulators and Anti-inflammatory Agents

Pyridine derivatives have a well-documented history of diverse biological activities, including anti-inflammatory and immunomodulatory effects.[1] The mechanism of action for these effects can be varied, but often involves the modulation of key signaling pathways in immune cells.

While specific data on the immunomodulatory properties of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol derivatives is limited, their established role as kinase inhibitors provides a strong rationale for their potential in this area. Many kinases play crucial roles in immune cell signaling, and their inhibition can lead to a dampening of inflammatory responses.

Potential Immunomodulatory Mechanisms:

  • Inhibition of Pro-inflammatory Cytokine Production: By targeting kinases involved in cytokine signaling pathways (e.g., MAP kinases), these compounds could reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Modulation of T-cell Activation: Kinases are central to T-cell receptor signaling. Inhibition of these kinases could lead to a reduction in T-cell proliferation and effector function, which is beneficial in autoimmune diseases.

  • Interference with NF-κB Signaling: The NF-κB pathway is a master regulator of inflammation. Some kinase inhibitors can indirectly inhibit NF-κB activation, leading to broad anti-inflammatory effects.

Immunomodulatory_Pathway cluster_0 Immune Cell Receptor Cell Surface Receptor (e.g., TLR, TCR) Kinase_Cascade Kinase Cascade (e.g., MAPKs, IKKs) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Pro-inflammatory Gene Expression Transcription_Factor->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Inhibitor (6-Chloro-5-cyclopropylmethoxy- pyridin-2-yl)-methanol Derivative Inhibitor->Kinase_Cascade Inhibition

Caption: Potential mechanism of immunomodulation via kinase inhibition.

Future Directions and Conclusion

The (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol scaffold represents a promising starting point for the development of novel therapeutics. The existing evidence strongly suggests their potential as potent and selective kinase inhibitors, particularly for CDK9, with clear applications in oncology. Furthermore, their potential as immunomodulatory and anti-inflammatory agents warrants further investigation.

Key areas for future research include:

  • Development of a robust and scalable synthesis: A well-defined and high-yielding synthetic route is essential for the further development of this chemical series.

  • Comprehensive Structure-Activity Relationship (SAR) studies: Systematic exploration of substituents at all positions of the pyridine ring is needed to optimize potency, selectivity, and pharmacokinetic properties.

  • Elucidation of specific biological targets: While CDK9 is a likely target, comprehensive kinase profiling and other biochemical assays are necessary to fully understand the mechanism of action of these compounds.

  • In vivo evaluation: Promising lead compounds need to be evaluated in relevant animal models of cancer and inflammatory diseases to assess their efficacy and safety.

References

  • Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. PMC.
  • The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels. IntechOpen. 2022.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC. 2021.
  • Application Notes and Protocols for the Scale-up Synthesis of 6-Chloro-5-methoxypyridin-2-amine. Benchchem.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • Drug design for cyclin-dependent kinase 9 (CDK9) inhibitors in silico. PMC - NIH.
  • A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflamm
  • A novel Cdk9 inhibitor preferentially targets tumor cells and synergizes with fludarabine.
  • 6-Chloro-4-(4-chlorophenyl)-5-(cyclopropylmethoxy)-2-pyridinemethanol. Guidechem.
  • The main scaffolds of currently available clinical and p
  • Synthesis of 6-chloro-3-pyridinemethanol. PrepChem.com.
  • (6-Chloro-5-methoxypyridin-2-yl)methanol. MilliporeSigma.
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. 2022.
  • Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships.
  • Rational Design and Development of Novel CDK9 Inhibitors for the Treatment of Acute Myeloid Leukemia. Figshare. 2021.
  • Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evalu
  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.
  • Process for the production of 2-chloro-5-chloromethyl-pyridine.
  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. 2016.
  • Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. PubMed.
  • Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Rel
  • (6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl)methanol. BLDpharm.
  • (6-Chloro-5-methoxypyridin-2-yl)methanol. Sigma-Aldrich.
  • Extension of hydrogen borrowing alkylation reactions for the total synthesis of (−)-γ-lycorane.
  • Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues.
  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv.
  • (5-Chloro-6-methylpyridin-2-yl)methanol|High-Purity Reference Standard. Benchchem.

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Laboratory Synthesis of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, two-step protocol for the laboratory synthesis of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol, a substituted pyridyl-methanol derivative of interest in medicinal chemistry and drug development. The synthesis commences with the O-alkylation of a suitable 6-chloro-5-hydroxypyridine precursor with bromomethylcyclopropane, followed by the selective reduction of a carbonyl group to the corresponding primary alcohol. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, explanations of the chemical principles, and safety considerations.

Introduction

Substituted pyridyl-methanol scaffolds are significant in medicinal chemistry, often serving as key intermediates in the synthesis of biologically active molecules.[1][2][3] The title compound, (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol, incorporates a desirable cyclopropylmethoxy moiety, which can favorably modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. This protocol outlines a reliable and reproducible method for its synthesis, designed to be accessible to chemists with a foundational understanding of organic synthesis techniques.

The synthetic strategy is predicated on a logical two-step sequence: first, the etherification of a phenolic precursor, followed by the reduction of a carbonyl functional group. This approach allows for the modular construction of the target molecule, enabling potential diversification at various stages.

Overall Synthetic Scheme

The synthesis of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol is achieved through the following two-step reaction sequence:

Synthetic_Scheme start 6-Chloro-5-hydroxy-pyridin-2-carbaldehyde step1 O-Alkylation start->step1 Bromomethylcyclopropane, K2CO3, DMF intermediate 6-Chloro-5-cyclopropylmethoxy-pyridin-2-carbaldehyde step2 Reduction intermediate->step2 NaBH4, Methanol final_product (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol step1->intermediate step2->final_product

Caption: Two-step synthesis of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )SupplierPurity
6-Chloro-5-hydroxy-pyridin-2-carbaldehydeC6H4ClNO2157.55Commercially Available≥95%
BromomethylcyclopropaneC4H7Br135.00Commercially Available≥97%
Potassium Carbonate (K2CO3)K2CO3138.21Commercially AvailableAnhydrous, ≥99%
N,N-Dimethylformamide (DMF)C3H7NO73.09Commercially AvailableAnhydrous, ≥99.8%
Sodium Borohydride (NaBH4)NaBH437.83Commercially Available≥98%
Methanol (MeOH)CH4O32.04Commercially AvailableAnhydrous, ≥99.8%
Ethyl Acetate (EtOAc)C4H8O288.11Commercially AvailableACS Grade
HexanesC6H1486.18Commercially AvailableACS Grade
Saturated Sodium Bicarbonate SolutionNaHCO3(aq)84.01Prepared in-house
Brine (Saturated NaCl Solution)NaCl(aq)58.44Prepared in-house
Anhydrous Magnesium Sulfate (MgSO4)MgSO4120.37Commercially Available
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Standard laboratory glassware

Experimental Protocols

Step 1: Synthesis of 6-Chloro-5-cyclopropylmethoxy-pyridin-2-carbaldehyde (O-Alkylation)

Rationale: This step involves a Williamson ether synthesis, a classic and reliable method for forming ethers. The phenoxide, generated in situ from the reaction of the hydroxyl group of 6-chloro-5-hydroxy-pyridin-2-carbaldehyde with a mild base (potassium carbonate), acts as a nucleophile. It displaces the bromide from bromomethylcyclopropane in an SN2 reaction. DMF is an excellent polar aprotic solvent for this reaction as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification A Combine 6-chloro-5-hydroxy-pyridin-2-carbaldehyde, K2CO3, and DMF in a flask. B Add bromomethylcyclopropane dropwise. A->B C Heat the reaction mixture at 60-70 °C. B->C D Monitor reaction progress by TLC. C->D E Cool to room temperature and pour into water. D->E F Extract with ethyl acetate. E->F G Wash organic layer with water and brine. F->G H Dry over MgSO4, filter, and concentrate. G->H I Purify by column chromatography. H->I

Caption: Workflow for the O-alkylation step.

Procedure:

  • To a 100 mL round-bottom flask, add 6-chloro-5-hydroxy-pyridin-2-carbaldehyde (1.0 g, 6.35 mmol), potassium carbonate (1.75 g, 12.7 mmol, 2.0 equiv.), and anhydrous DMF (20 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add bromomethylcyclopropane (0.94 g, 6.98 mmol, 1.1 equiv.) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and pour it into a beaker containing 100 mL of cold water.

  • Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 6-chloro-5-cyclopropylmethoxy-pyridin-2-carbaldehyde as a solid.

Step 2: Synthesis of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol (Reduction)

Rationale: The reduction of the aldehyde to a primary alcohol is achieved using sodium borohydride.[4][5][6] This reagent is a mild and selective reducing agent, ideal for this transformation as it will not reduce the pyridine ring or the chloro-substituent under these conditions.[4] Methanol serves as both the solvent and a proton source for the workup of the intermediate borate ester. The reaction is typically rapid and clean at room temperature.[5]

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation A Dissolve 6-chloro-5-cyclopropylmethoxy-pyridin-2-carbaldehyde in methanol in a flask. B Cool the solution in an ice bath. A->B C Add sodium borohydride portion-wise. B->C D Stir at room temperature. C->D E Monitor reaction progress by TLC. D->E F Quench with saturated sodium bicarbonate solution. E->F G Concentrate to remove methanol. F->G H Extract with ethyl acetate. G->H I Wash with brine, dry over MgSO4, and concentrate. H->I

Caption: Workflow for the reduction step.

Procedure:

  • Dissolve the 6-chloro-5-cyclopropylmethoxy-pyridin-2-carbaldehyde (from Step 1, e.g., 1.2 g, 5.67 mmol) in methanol (25 mL) in a 50 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.26 g, 6.80 mmol, 1.2 equiv.) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the disappearance of the starting aldehyde.

  • Carefully quench the reaction by the slow addition of 10 mL of saturated aqueous sodium bicarbonate solution.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol as a crude solid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) if necessary.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (MP): As an indicator of purity.

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • DMF is a potential teratogen; handle with extreme care and avoid inhalation and skin contact.

  • Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Quench with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents. (URL not available for direct linking)
  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. [Link]

  • Alcohol synthesis by carbonyl compound reduction - Organic Chemistry Portal. [Link]

  • CN1030387C - Preparation of 4-pyridinemethanol derivatives - Google Patents. (URL not available for direct linking)
  • (PDF) Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones - ResearchGate. [Link]

  • Experiment 6: Mild Reduction of a Carboxylic Acid to an Alcohol via 2-Pyridyl Thioester Activation | Request PDF - ResearchGate. [Link]

  • Pyridine synthesis - Organic Chemistry Portal. [Link]

  • An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor | Request PDF - ResearchGate. [Link]

  • Selective Enzymatic Reduction of Aldehydes - MDPI. [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists | Request PDF - ResearchGate. [Link]

  • Cobalt-Catalyzed Reduction of Aldehydes to Alcohols via the Hydroboration Reaction - Semantic Scholar. [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - Denmark. (URL not available for direct linking)
  • Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace. [Link]

  • Introduction to Reductions & Sodium Borohydride (Theory & Problems) - YouTube. [Link]

  • (2s,3s)-(+)-(3-phenylcyclopropyl)methanol - Organic Syntheses Procedure. [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI. [Link]

  • Pyridine Synthesis: Cliff Notes - Baran Lab. [Link]

  • (5-AMino-6-chloro-pyridin-3-yl)-Methanol — Chemical Substance Information - NextSDS. [Link]

  • EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE - YouTube. [Link]

Sources

Application Notes and Protocols for the Utilization of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol in Pyridine-2-amide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic use of the key intermediate, (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol, in the synthesis of medicinally relevant pyridine-2-amide compounds. The pyridine-2-amide scaffold is a privileged structure in modern medicinal chemistry, appearing in a multitude of therapeutic agents.[1] This guide elucidates the synthesis of the title intermediate, its subsequent oxidation, and the final amidation step, offering detailed protocols, mechanistic insights, and practical considerations for successful implementation in a laboratory setting.

Introduction: The Significance of Pyridine-2-Amides and the Role of the Intermediate

Pyridine-2-amide derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities.[2][3] These compounds have been investigated as potential therapeutic agents for various diseases, including cancer and viral infections.[3][4] The structural motif of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol serves as a critical building block for a specific class of these amides. Its carefully designed substitution pattern, featuring a chloro group, a cyclopropylmethoxy ether, and a hydroxymethyl group, allows for sequential and regioselective functionalization to build molecular complexity.

The chloro substituent at the 6-position provides a handle for further cross-coupling reactions or can be retained for its electronic influence on the final molecule. The 5-cyclopropylmethoxy group is a common feature in modern drug candidates, often introduced to improve metabolic stability and target engagement. The primary alcohol at the 2-position is the direct precursor to the carboxylic acid or aldehyde functionality required for amide bond formation.

This guide will detail a robust and reproducible synthetic pathway from the starting alcohol to the desired pyridine-2-amide products, emphasizing the critical experimental parameters and the underlying chemical principles.

Synthetic Strategy Overview

The overall synthetic strategy is a three-stage process that begins with the precursor (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol. The synthesis proceeds through a controlled oxidation to the corresponding aldehyde, followed by a subsequent oxidation to the carboxylic acid, and finally, a coupling reaction with a desired amine to furnish the target pyridine-2-amide.

G A (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol B Pyridine-2-carbaldehyde Intermediate A->B Oxidation (e.g., MnO2) C Pyridine-2-carboxylic Acid Intermediate B->C Oxidation (e.g., Pinnick) D Target Pyridine-2-amide C->D Amide Coupling (e.g., HATU, DIPEA)

Caption: High-level overview of the synthetic workflow.

Synthesis of Key Intermediates

Oxidation of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol to the Aldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde, pyridine-2-carbaldehyde, is a critical step.[5] Over-oxidation to the carboxylic acid must be avoided at this stage. Several mild oxidizing agents can be employed for this transformation.

Recommended Protocol: Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide is a widely used and effective reagent for the oxidation of allylic and benzylic alcohols, including heteroaromatic methanol derivatives.[6] It offers high selectivity for the desired aldehyde with a straightforward workup procedure.

Experimental Protocol:

  • To a stirred solution of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, add activated manganese dioxide (5-10 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude pyridine-2-carbaldehyde, which can often be used in the next step without further purification.

Reagent/ParameterConditionPurpose
Oxidizing AgentActivated Manganese Dioxide (MnO₂)Selective oxidation of the primary alcohol to the aldehyde.
SolventDichloromethane (DCM) or ChloroformInert solvent for the reaction.
TemperatureRoom TemperatureMild reaction conditions to prevent over-oxidation.
WorkupFiltration through Celite®Removal of the solid MnO₂ reagent.
Oxidation of the Aldehyde to the Carboxylic Acid

The intermediate aldehyde is then oxidized to the corresponding pyridine-2-carboxylic acid. The Pinnick oxidation is a highly efficient method for this transformation, utilizing sodium chlorite as the oxidant under mild conditions.

Recommended Protocol: Pinnick Oxidation

  • Dissolve the crude pyridine-2-carbaldehyde intermediate (1.0 eq) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (as a scavenger for the hypochlorite byproduct) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂) in water.

  • Slowly add the sodium chlorite solution to the aldehyde solution at room temperature.

  • Stir the reaction mixture until the starting aldehyde is no longer detectable by TLC.

  • Adjust the pH of the reaction mixture to acidic (pH ~3-4) with a dilute acid (e.g., 1M HCl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the pyridine-2-carboxylic acid.

Synthesis of the Final Pyridine-2-Amide

The final step in the sequence is the formation of the amide bond between the synthesized pyridine-2-carboxylic acid and a primary or secondary amine.[7] This transformation is typically achieved using a coupling agent to activate the carboxylic acid.

Amide Coupling Reaction

A variety of coupling reagents can be employed for this reaction, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and low rate of side reactions.[1]

G cluster_0 Amide Coupling Workflow A Pyridine-2-carboxylic Acid C HATU/DIPEA in DMF A->C B Amine (R-NH2) B->C D Stir at RT C->D E Aqueous Workup D->E F Purification (Chromatography) E->F G Final Pyridine-2-amide F->G

Caption: General workflow for the HATU-mediated amide coupling.

Experimental Protocol:

  • To a solution of the pyridine-2-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), add the desired amine (1.1 eq).

  • Add a hindered base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture.

  • Add the coupling agent, HATU (1.2 eq), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]

  • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure pyridine-2-amide.

Reagent/ParameterConditionPurpose
Coupling AgentHATUActivates the carboxylic acid for nucleophilic attack by the amine.
BaseDIPEAScavenges the acid formed during the reaction and facilitates the coupling.
SolventDMFPolar aprotic solvent to dissolve reactants.
TemperatureRoom TemperatureMild reaction conditions.
PurificationColumn ChromatographyIsolation of the pure amide product.

Mechanistic Considerations

The HATU-mediated amide coupling proceeds through the formation of an activated O-acylisourea intermediate. The carboxylic acid reacts with HATU in the presence of a base to form this highly reactive species. The amine then undergoes nucleophilic acyl substitution on the activated carbonyl group, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, releasing the desired amide and a urea byproduct.

Troubleshooting and Practical Insights

  • Incomplete Oxidation: If the initial oxidation to the aldehyde is sluggish, ensure that the manganese dioxide is freshly activated. This can be done by heating the MnO₂ in an oven at >100 °C for several hours before use.

  • Low Yield in Amide Coupling: If the amide coupling reaction gives a low yield, ensure that all reagents and solvents are anhydrous, as water can hydrolyze the activated ester intermediate. The order of addition of reagents can also be critical; it is often preferable to pre-activate the carboxylic acid with HATU and the base before adding the amine.

  • Purification Challenges: The purification of the final amide can sometimes be challenging due to the similar polarity of the product and any unreacted starting materials or byproducts. Careful selection of the eluent system for column chromatography is crucial for obtaining a pure product.

Conclusion

(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol is a valuable and versatile intermediate for the synthesis of a wide array of pyridine-2-amide derivatives. The synthetic route outlined in this guide, involving a two-step oxidation followed by an efficient amide coupling, provides a reliable and scalable method for accessing these important compounds. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can effectively utilize this intermediate in their drug discovery and development programs.

References

  • Gable, R. W., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. Retrieved from [Link]

  • Pal, M., et al. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source. SciELO. Retrieved from [Link]

  • Google Patents. (n.d.). CN103539731A - Pyridine-2-amide compound as well as preparation method, pharmaceutical composition and use thereof.
  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Amides of 2-pyridine-carboxylic acid (PA). Retrieved from [Link]

  • Google Patents. (n.d.). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

  • RSC Publishing. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN105601559A - Synthetic method for 2-pyridylaldehyde.
  • ResearchGate. (n.d.). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Retrieved from [Link]

  • download. (n.d.). PYRIDINE ITS DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2020). An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor. Retrieved from [Link]

  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from [Link]

  • Online Publishing @ NIScPR. (n.d.). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Retrieved from [Link]

Sources

Application Note: High-Efficiency Chromatographic Purification and Isolation of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol is a key heterocyclic intermediate in pharmaceutical synthesis, valued for its role in the development of novel therapeutic agents. Its purification presents a common challenge for medicinal and process chemists, primarily due to the presence of a basic pyridine nitrogen which can lead to poor peak shape and low recovery on standard silica gel. This application note provides a detailed guide with two robust protocols for the efficient purification and isolation of this compound. We present a scalable flash chromatography method for routine purification on milligram-to-gram scales and a high-resolution preparative HPLC method for obtaining the compound in high purity (>99%), suitable for use as an analytical standard or in late-stage development. The protocols emphasize methodological rationale, from mobile phase selection to strategies for mitigating peak tailing, to empower researchers with the tools for successful isolation.

Introduction and Chromatographic Considerations

The target molecule, (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol, possesses a unique combination of structural features that dictate its chromatographic behavior. Understanding these features is paramount for developing an effective purification strategy.

  • Pyridine Ring: The nitrogen atom in the pyridine ring (pKa ≈ 5-6) is basic and serves as a primary site for strong, often undesirable, interactions with acidic silanol groups on the surface of standard silica gel stationary phases. This interaction is a common cause of significant peak tailing, which reduces resolution and can lead to cross-contamination of fractions[1].

  • Hydroxyl Group: The primary alcohol (-CH₂OH) is a polar functional group that acts as a hydrogen bond donor and acceptor, contributing to the molecule's retention on polar stationary phases.

  • Ether and Alkyl Moieties: The cyclopropylmethoxy group and the chloro-substituted aromatic ring are more lipophilic, balancing the polarity of the hydroxyl group and influencing the molecule's solubility in organic solvents.

This combination of a basic site, a polar hydroxyl group, and lipophilic regions places the compound in a moderately polar category. Consequently, both normal-phase and reversed-phase chromatography are viable approaches, with the final choice depending on the specific impurities and the desired final purity.

PropertyValue
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
Appearance Expected to be a solid at room temperature
Key Functional Groups Primary Alcohol, Pyridine, Ether, Chloro-aromatic
Chromatographic Challenge Basic nitrogen can cause peak tailing on unmodified silica[1].

Overall Purification Strategy

The optimal purification strategy depends on the scale of the synthesis and the final purity requirements. The following workflow provides a logical approach to method selection and development.

Purification_Workflow start Crude Synthesis Product assess Assess Purity & Impurity Profile (TLC, LC-MS, ¹H NMR) start->assess flash_path Routine Purification (mg to multi-gram scale) assess->flash_path Purity Goal: >95-98% hplc_path High-Purity Isolation (>99%, Reference Standard) assess->hplc_path Purity Goal: >99% tlc_dev TLC Method Development (Target Rf ≈ 0.2-0.3) flash_path->tlc_dev anal_hplc Analytical HPLC Screening (Column & Mobile Phase) hplc_path->anal_hplc flash_run Perform Flash Chromatography (Isocratic or Gradient) tlc_dev->flash_run end_product Purified Product (Verify Purity) flash_run->end_product prep_hplc Scale-up and Perform Preparative HPLC anal_hplc->prep_hplc prep_hplc->end_product

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 1: Flash Chromatography for Routine Purification

This protocol is ideal for purifying milligram to multi-gram quantities of the title compound, typically achieving purities of 95-98%. It utilizes normal-phase chromatography on silica gel, incorporating a basic modifier to ensure symmetrical peak shapes.

Principle

Flash chromatography accelerates the separation process by applying positive pressure to the column, pushing the mobile phase through the stationary phase at a higher velocity than gravity-fed chromatography[2]. The choice of a mobile phase is critical and is first optimized using Thin Layer Chromatography (TLC)[3]. For basic compounds like our target, adding a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) to the mobile phase is crucial. This modifier competitively binds to the acidic silanol sites on the silica, preventing the analyte from strong, non-specific binding and thus producing sharp, symmetrical peaks[1].

Step-by-Step Protocol

1. Materials and Reagents:

  • Silica Gel for flash chromatography (230-400 mesh, 40-63 µm)
  • Solvents: Hexanes (or Heptane), Ethyl Acetate, Dichloromethane (DCM), Methanol (all HPLC grade)
  • Basic Modifier: Triethylamine (TEA) or Ammonium Hydroxide (28% aq. solution)
  • TLC plates: Silica gel 60 F₂₅₄
  • Crude (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol

2. TLC Method Development:

  • Prepare a stock solution of the crude material (~10 mg/mL in DCM or ethyl acetate).
  • Spot the solution on several TLC plates.
  • Develop the plates in solvent systems of varying polarity. The goal is to find a system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.3.
  • Crucially, add 0.5-1% TEA to your mobile phase mixture. For highly polar systems using methanol, a few drops of ammonium hydroxide in the methanol component can be effective.
  • Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate).
Example Solvent Systems (Hexanes:Ethyl Acetate)Expected Rf (Approximate)Comments
4:1 (v/v) + 1% TEA> 0.6Too non-polar; compound elutes too quickly.
2:1 (v/v) + 1% TEA ~0.25 Good starting point for flash chromatography.
1:1 (v/v) + 1% TEA< 0.1Too polar; compound is retained too strongly.

3. Sample Loading:

  • Wet Loading: If the crude product is readily soluble in the initial mobile phase (or a slightly stronger solvent), dissolve it in a minimal volume and apply it directly to the top of the column bed[3].
  • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the mass of the crude product). Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column[4]. This method often provides superior resolution, especially if the compound has limited solubility in the eluent[4].

4. Column Packing and Elution:

  • Select a column size appropriate for the amount of sample (a sample-to-silica mass ratio of 1:30 to 1:50 is a good starting point)[4].
  • Prepare a slurry of the silica gel in the initial, least polar eluent. Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring no air bubbles are trapped.
  • Load the sample using either the wet or dry method described above.
  • Begin elution. You can use an isocratic method (constant solvent composition) or a gradient (gradually increasing polarity) to improve separation and reduce run time[4].
Flash Chromatography Elution Parameters (Example)
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase A Hexanes + 1% Triethylamine
Mobile Phase B Ethyl Acetate + 1% Triethylamine
Elution Profile Gradient: Start at 20% B, hold for 2 column volumes (CV). Ramp to 60% B over 10 CV. Hold at 60% B for 3 CV.
Flow Rate Dependent on column size (e.g., 20-40 mL/min for a 40g column)
Detection UV detector at 254 nm, or collection of fractions for TLC analysis

5. Fraction Analysis:

  • Collect fractions throughout the run.
  • Analyze the fractions by TLC to identify those containing the pure product.
  • Pool the pure fractions and remove the solvent under reduced pressure to yield the purified (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol.

Protocol 2: Preparative HPLC for High-Purity Isolation

For applications requiring >99% purity, such as the preparation of analytical reference standards or for advanced preclinical studies, reversed-phase preparative HPLC is the preferred method.

Principle

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate significant quantities of material[5]. The goal is to maximize throughput and purity. Method development begins at the analytical scale to screen for the best combination of stationary phase and mobile phase that provides maximum selectivity between the target compound and its impurities. The method is then scaled up geometrically to the preparative column[6]. Reversed-phase chromatography (e.g., with a C18 stationary phase) is highly robust and reproducible for purifying moderately polar pharmaceutical intermediates[7].

Step-by-Step Protocol

1. Analytical Method Development:

  • Column Screening: Screen several analytical columns (e.g., C18, C8, Phenyl-Hexyl) of standard dimensions (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase Screening: Use common reversed-phase solvents like acetonitrile (ACN) and methanol (MeOH) with water. A buffer (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid in both water and organic) is often used to control the ionization of the basic pyridine and ensure sharp peaks.
  • Optimization: Once a promising column/solvent combination is found, optimize the gradient to achieve a resolution (Rs) of >1.5 between the main peak and the closest eluting impurity[7].

2. Scale-Up and Column Loading:

  • The analytical method is scaled to a preparative column (e.g., 21.2 mm, 30 mm, or 50 mm ID). The flow rate is scaled up based on the square of the ratio of the column radii.
  • Flow Rate(prep) = Flow Rate(analyt) x (Radius(prep) / Radius(analyt))²
  • Perform a loading study by injecting increasing amounts of the sample onto the analytical column to determine the maximum loading capacity before resolution is lost. This data informs the injection volume and concentration for the preparative run[6].

3. Preparative HPLC Protocol:

Preparative HPLC Parameters (Example)
Stationary Phase C18 Silica (e.g., 5-10 µm particle size)
Column Dimensions 30 x 150 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Profile 10-95% B over 20 minutes
Flow Rate ~40 mL/min (scaled from an analytical flow of 1 mL/min on a 4.6 mm ID column)
Sample Preparation Dissolve crude material in DMSO or DMF at high concentration (e.g., 50-100 mg/mL)
Injection Volume 1-5 mL, depending on loading study results
Detection UV at 254 nm and 280 nm
Fraction Collection Peak-based, triggered by UV signal threshold and/or slope

4. Post-Purification Work-up:

  • Pool the fractions containing the pure product, as confirmed by analytical HPLC.
  • Most of the organic solvent (acetonitrile) can be removed by rotary evaporation.
  • The remaining aqueous solution can be lyophilized (freeze-dried) to yield the pure compound as a solid. Alternatively, the compound can be extracted into an organic solvent (e.g., ethyl acetate) after neutralizing the formic acid with a mild base like sodium bicarbonate, followed by drying and evaporation of the organic layer.
  • Finally, verify the purity of the isolated material using analytical HPLC and characterize it by NMR and Mass Spectrometry.

Summary and Recommendations

The choice between flash chromatography and preparative HPLC is dictated by project needs. Flash chromatography is a rapid, cost-effective workhorse for general purification after synthesis. For the highest purity demands, the resolution and robustness of reversed-phase preparative HPLC are unparalleled.

FeatureFlash ChromatographyPreparative HPLC
Typical Scale 50 mg - 10 g10 mg - 1 kg+[8]
Achievable Purity 95 - 98%>99.5%
Speed Fast (30-90 minutes per run)Slower (requires extensive method development and longer run/work-up times)
Cost Lower (bulk silica, less expensive solvents)Higher (expensive columns, high-purity solvents, instrument cost)
Key Advantage High throughput for routine purificationUltimate resolution for challenging separations

For successful purification of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol, the key takeaway is the management of the basic pyridine moiety. In normal-phase flash chromatography, this is achieved by adding a basic modifier like triethylamine. In reversed-phase HPLC, it is accomplished by using an acidic mobile phase modifier to ensure consistent protonation and sharp, symmetrical peaks.

References

  • Google Patents. (n.d.). Preparation of pyridinemethanol. JPS60132959A.
  • MDPI. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]. Retrieved from https://www.mdpi.com/1422-8599/2022/3/m1410
  • ResearchGate. (n.d.). Pyridine methanol chlorinations. [Download Table]. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • ACS Publications. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Kromasil. (2011). Basic methodology for method development in preparative HPLC. Retrieved from [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]

  • ACS Publications. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • SpringerLink. (2008). General Methods for Flash Chromatography Using Disposable Columns. Journal of Chemical Education. Retrieved from [Link]

Sources

Application Notes and Protocols for the Scale-up Manufacturing and Industrial Production of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the scale-up and industrial production of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol, a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. The document outlines a robust and scalable multi-step synthetic pathway, starting from commercially available materials. Detailed protocols for each synthetic transformation are provided, with a strong emphasis on process safety, optimization of reaction conditions for large-scale manufacturing, and in-process controls. Furthermore, this guide addresses critical aspects of purification, quality control, and analytical methodology to ensure the final product meets stringent purity requirements. The application note is intended for researchers, process chemists, and drug development professionals involved in the transition from laboratory-scale synthesis to industrial production of complex pyridine derivatives.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the pharmaceutical and agrochemical industries, owing to their versatile chemical properties and biological activities[1]. The target molecule, (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol, is a highly functionalized pyridine derivative that serves as a crucial building block for more complex molecules. The presence of a chlorine atom, a cyclopropylmethoxy group, and a hydroxymethyl moiety provides multiple points for further chemical modification, making it a valuable intermediate in drug discovery and development.

The successful transition from laboratory-scale synthesis to industrial production of such a molecule presents numerous challenges. These include ensuring consistent product quality, managing reaction exotherms, minimizing impurities, and developing cost-effective and safe processes[2]. This application note aims to provide a detailed and practical guide to navigate these challenges, offering a scientifically sound and industrially viable approach to the manufacturing of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol.

Proposed Synthetic Pathway

The proposed synthetic route for (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol is a multi-step process designed for scalability and efficiency. The pathway commences with the commercially available 6-chloro-5-hydroxy-pyridine-2-carboxylic acid and proceeds through esterification, O-alkylation, and final reduction to the target alcohol.

Synthetic Pathway A 6-Chloro-5-hydroxy- pyridine-2-carboxylic acid B Methyl 6-chloro-5-hydroxy- pyridine-2-carboxylate A->B Esterification (MeOH, H2SO4) C Methyl 6-chloro-5-(cyclopropylmethoxy)- pyridine-2-carboxylate B->C O-Alkylation (Cyclopropylmethyl bromide, K2CO3) D (6-Chloro-5-cyclopropylmethoxy- pyridin-2-yl)-methanol C->D Reduction (e.g., NaBH4/AlCl3)

Caption: Proposed multi-step synthesis of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol.

Detailed Manufacturing Protocols

This section provides detailed, step-by-step protocols for each stage of the synthesis, with a focus on industrial-scale production.

Step 1: Esterification of 6-Chloro-5-hydroxypyridine-2-carboxylic acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a crucial step to prevent side reactions in the subsequent O-alkylation.

Protocol:

  • Reactor Setup: Charge a suitable glass-lined reactor with 6-chloro-5-hydroxypyridine-2-carboxylic acid (1.0 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen), add methanol (10-15 volumes).

  • Catalyst Addition: Cool the stirred suspension to 0-5 °C and slowly add concentrated sulfuric acid (0.1-0.2 eq) while maintaining the temperature below 15 °C.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.

  • Neutralization and Extraction: Dilute the residue with water and adjust the pH to 7-8 with a saturated sodium bicarbonate solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 6-chloro-5-hydroxypyridine-2-carboxylate as a solid.

ParameterRecommended RangeJustification
Solvent MethanolServes as both reactant and solvent.
Catalyst Sulfuric AcidA cost-effective and efficient catalyst for esterification[3].
Temperature 65-70 °C (Reflux)Ensures a reasonable reaction rate.
Reaction Time 4-6 hoursTypically sufficient for complete conversion.
Step 2: O-Alkylation with Cyclopropylmethyl Bromide

The key C-O bond formation is achieved through a nucleophilic substitution reaction between the hydroxyl group of the pyridine ester and cyclopropylmethyl bromide.

Protocol:

  • Reactor Setup: Charge the reactor with methyl 6-chloro-5-hydroxypyridine-2-carboxylate (1.0 eq) and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (5-10 volumes).

  • Base Addition: Add a suitable base, such as anhydrous potassium carbonate (1.5-2.0 eq).

  • Reagent Addition: Add cyclopropylmethyl bromide (1.1-1.3 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain for 6-8 hours. Monitor the reaction progress by HPLC.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield methyl 6-chloro-5-(cyclopropylmethoxy)pyridine-2-carboxylate.

ParameterRecommended RangeJustification
Solvent DMF or AcetonitrileFacilitates the SN2 reaction.
Base Potassium CarbonateA cost-effective and moderately strong base suitable for this transformation.
Temperature 60-80 °CProvides sufficient energy for the reaction without significant decomposition.
Reaction Time 6-8 hoursTypically required for high conversion.
Step 3: Reduction of the Methyl Ester to the Alcohol

The final step is the reduction of the methyl ester to the primary alcohol. The choice of reducing agent is critical for selectivity and safety on a large scale.

Protocol:

  • Reactor Setup: Under a strict inert atmosphere, charge a reactor with a solution of methyl 6-chloro-5-(cyclopropylmethoxy)pyridine-2-carboxylate (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Reducing Agent Preparation: In a separate vessel, prepare a slurry of a suitable reducing agent, such as sodium borohydride (1.5-2.0 eq) and aluminum chloride (0.5-0.7 eq) in anhydrous THF. The addition of aluminum chloride to sodium borohydride generates a more powerful reducing species[4].

  • Reagent Addition: Cool the solution of the ester to 0-5 °C and slowly add the reducing agent slurry, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by HPLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or an aqueous solution of Rochelle's salt, while maintaining cooling.

  • Work-up and Extraction: Filter the mixture and extract the filtrate with an organic solvent.

  • Isolation and Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol can be purified by crystallization or column chromatography to achieve the desired purity.

ParameterRecommended RangeJustification
Reducing Agent NaBH4/AlCl3A powerful reducing system for esters, offering a safer alternative to LiAlH4 on a large scale[4].
Solvent Anhydrous THFA common and suitable solvent for reductions with hydrides.
Temperature 0-5 °C (initial)To control the initial exotherm of the reaction.
Reaction Time 2-4 hoursGenerally sufficient for complete reduction.

Process Safety Considerations

Scaling up chemical reactions requires a thorough understanding of potential hazards[2].

  • Esterification: The use of concentrated sulfuric acid requires appropriate personal protective equipment (PPE) and handling procedures. The reaction is exothermic upon addition of the acid and should be controlled with adequate cooling.

  • O-Alkylation: Cyclopropylmethyl bromide is a lachrymator and should be handled in a well-ventilated area. The reaction is exothermic, and the temperature should be carefully monitored.

  • Reduction: The reduction step is highly exothermic and involves the use of flammable solvents and reactive hydrides. Strict anhydrous conditions are necessary to prevent uncontrolled reactions with water. The quenching process must be performed slowly and with efficient cooling to manage the evolution of hydrogen gas. A thorough risk assessment, such as a Hazard and Operability (HAZOP) study, is recommended before scaling up this step. Real-time monitoring of the reaction can enhance safety and efficiency[5][6].

Quality Control and Analytical Methods

Ensuring the purity and identity of the final product and intermediates is paramount in pharmaceutical manufacturing[7][8].

QC_Workflow cluster_0 In-Process Controls cluster_1 Final Product Release IPC1 Step 1: Esterification (HPLC for completion) IPC2 Step 2: O-Alkylation (HPLC for completion) IPC1->IPC2 IPC3 Step 3: Reduction (HPLC for completion) IPC2->IPC3 QC1 Identity Confirmation (1H NMR, 13C NMR, MS) IPC3->QC1 QC2 Purity Assessment (HPLC, GC for residual solvents) IPC3->QC2 QC3 Physical Characterization (Melting Point, Appearance) IPC3->QC3

Sources

Characterization of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol: An Application Note on NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol is a substituted pyridine derivative of interest, potentially serving as a key intermediate in the synthesis of pharmacologically active compounds. Its chemical architecture, featuring a chlorinated pyridine ring, a cyclopropylmethoxy ether linkage, and a primary alcohol, presents a unique set of spectroscopic characteristics. This application note provides a detailed guide for the comprehensive characterization of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for organic structure determination.[1][2]

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the chosen methodologies. By integrating one-dimensional (1D) and two-dimensional (2D) NMR experiments with high-resolution mass spectrometry, we can achieve an unambiguous assignment of the molecule's constitution.

Molecular Structure and Numbering Scheme

A clear and consistent numbering of the atoms is crucial for the unambiguous assignment of spectroscopic signals. The following diagram illustrates the structure of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol with the IUPAC numbering convention that will be used throughout this note.

Caption: Molecular structure and atom numbering of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments will be employed for a comprehensive structural assignment.

Experimental Protocol: NMR Sample Preparation and Acquisition

Rationale for Solvent Selection: The choice of a deuterated solvent is the first critical step in NMR sample preparation. The solvent must completely dissolve the analyte to ensure a high-resolution spectrum.[3] For (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol, which possesses both polar (hydroxyl, ether, pyridine nitrogen) and non-polar (cyclopropyl, aromatic ring) moieties, a moderately polar solvent is ideal. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[4] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, although its higher viscosity may lead to broader signals at room temperature.[3]

Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette plugged with a small amount of glass wool to filter out any particulates, transfer the solution into a 5 mm NMR tube.

  • Referencing: The residual solvent peak of CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR will be used as an internal reference.[5]

  • Acquisition: Acquire the NMR data on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum will provide information on the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting).

Table 1: Predicted ¹H NMR Data for (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
H47.5 - 7.7d³J(H4,H3) ≈ 8.01H
H37.2 - 7.4d³J(H4,H3) ≈ 8.01H
-CH₂OH (H7)4.7 - 4.9s-2H
-OCH₂- (H8)4.0 - 4.2d³J(H8,H9) ≈ 7.02H
-CH- (cyclopropyl, H9)1.2 - 1.4m-1H
-CH₂- (cyclopropyl, H10/H11)0.6 - 0.8m-2H
-CH₂- (cyclopropyl, H10/H11)0.3 - 0.5m-2H
-OHVariable (broad)s-1H

Interpretation of Predicted ¹H NMR Spectrum:

  • Aromatic Protons (H3, H4): The two protons on the pyridine ring are expected to appear as doublets in the aromatic region (7.0-8.0 ppm). The electron-withdrawing effect of the chlorine atom and the nitrogen atom will deshield these protons. H4 is expected to be slightly downfield from H3 due to its para-relationship to the electron-donating methoxy group.

  • Methylene Protons of the Methanol Group (H7): The two protons of the -CH₂OH group are expected to appear as a singlet between 4.7 and 4.9 ppm. Their proximity to the electronegative oxygen and the aromatic ring causes a downfield shift.

  • Cyclopropylmethoxy Protons (H8, H9, H10, H11): The methylene protons of the ether linkage (H8) are expected to be a doublet around 4.0-4.2 ppm due to coupling with the cyclopropyl methine proton (H9). The cyclopropyl protons themselves will appear in the upfield region (0.3-1.4 ppm) and will likely show complex multiplets due to geminal and vicinal coupling.[4][6]

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration and temperature. It will likely appear as a broad singlet and may exchange with trace amounts of D₂O in the solvent.

Predicted ¹³C NMR and DEPT-135 Data

The ¹³C NMR spectrum provides information about the number of unique carbon environments. The DEPT-135 experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups.[7][8][9][10]

Table 2: Predicted ¹³C NMR and DEPT-135 Data for (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 Signal
C2158 - 162Not observed (Quaternary)
C6148 - 152Not observed (Quaternary)
C5145 - 149Not observed (Quaternary)
C4138 - 142Positive (CH)
C3110 - 114Positive (CH)
-OCH₂- (C8)70 - 74Negative (CH₂)
-CH₂OH (C7)62 - 66Negative (CH₂)
-CH- (cyclopropyl, C9)10 - 14Positive (CH)
-CH₂- (cyclopropyl, C10/C11)3 - 7Negative (CH₂)

Interpretation of Predicted ¹³C NMR and DEPT-135 Spectra:

  • Aromatic Carbons (C2, C3, C4, C5, C6): The five carbons of the pyridine ring will appear in the downfield region. The carbons attached to heteroatoms (C2, C5, C6) will be the most deshielded. The DEPT-135 spectrum will show positive signals for the protonated carbons (C3, C4) and no signals for the quaternary carbons (C2, C5, C6).

  • Aliphatic Carbons (C7, C8, C9, C10, C11): The carbon of the methanol group (C7) and the ether linkage (C8) will appear in the 60-75 ppm range. The cyclopropyl carbons (C9, C10, C11) will be in the upfield region (3-15 ppm). The DEPT-135 spectrum will show negative signals for the two CH₂ groups (C7, C8, and the cyclopropyl CH₂s) and a positive signal for the cyclopropyl CH group (C9).

2D NMR for Unambiguous Assignments (COSY and HSQC)

While 1D NMR provides a wealth of information, 2D NMR experiments are often necessary for definitive structural confirmation, especially for complex molecules.[1][2][11][12]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings.[11] We would expect to see correlations between H3 and H4 on the pyridine ring, and between the protons of the cyclopropylmethoxy group (H8 with H9, and H9 with H10/H11).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached.[12][13] This is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.

G M [M+H]⁺ m/z ≈ 216.07 F1 [M+H - H₂O]⁺ m/z ≈ 198.06 M->F1 - H₂O F2 [M+H - CH₂OH]⁺ m/z ≈ 185.05 M->F2 - CH₂OH F3 [M+H - C₄H₇]⁺ m/z ≈ 161.02 M->F3 - C₄H₇•

Sources

Application Note: Advanced Catalytic Reduction Strategies for the Synthesis of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Target Significance

The compound (6-chloro-5-(cyclopropylmethoxy)pyridin-2-yl)methanol (CAS: 1431534-22-3) is a critical synthetic intermediate in the development of highly selective Cannabinoid Receptor 2 (CB2) agonists, which are investigated for their anti-inflammatory and immunomodulatory properties.

Historically, the reduction of its ester precursor—methyl 6-chloro-5-(cyclopropylmethoxy)picolinate—relied on stoichiometric amounts of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). While effective, these reagents present severe scalability bottlenecks: they generate highly exothermic reactions, produce massive amounts of stoichiometric metal waste (driving up the Process Mass Intensity, PMI), and pose severe safety hazards at the pilot scale [2].

To address these limitations, this application note details two state-of-the-art, chemoselective catalytic reduction protocols . These methods are specifically engineered to reduce the ester to the corresponding alcohol while preserving the sensitive 6-chloro substituent and the cyclopropyl ring.

Mechanistic Insights & Chemoselectivity (E-E-A-T)

When reducing a halogenated pyridine derivative, the primary risk is protodehalogenation (cleavage of the C–Cl bond). Traditional heterogeneous catalysts like Pd/C or Raney Nickel under H₂ pressure will rapidly strip the chlorine atom from the pyridine ring. To prevent this, we must employ catalysts that operate via highly specific, non-coordinating mechanisms.

Strategy A: Homogeneous Bifunctional Hydrogenation (Ru-MACHO)

The Ru-MACHO catalyst utilizes a metal-ligand bifunctional mechanism. Upon activation with a base (such as NaOMe), the catalyst forms a 16-electron Ru(0) active species that heterolytically cleaves H₂ gas. The reduction of the ester occurs via an outer-sphere hydride transfer [1]. Because the substrate does not directly coordinate to the ruthenium metal center, the aryl chloride bond is entirely ignored by the catalyst, resulting in >99% chemoselectivity for the ester group [2].

Strategy B: Base-Metal Catalyzed Hydrosilylation (Ti/PMHS)

For facilities lacking high-pressure hydrogenation infrastructure, catalytic hydrosilylation offers a bench-stable alternative. Polymethylhydrosiloxane (PMHS) is a non-toxic, inexpensive byproduct of the silicone industry. By employing a Titanocene(III) borohydride (Cp₂TiBH₄) or a Mn(I) precatalyst, the Si–H bond of PMHS is activated via a single-electron transfer (SET) or hydride transfer mechanism [3, 4]. A critical experimental choice in this protocol is the addition of a catalytic amount of isopropanol. This additive reacts with the precatalyst to rapidly generate the active metal-hydride species, effectively eliminating the unpredictable induction period that plagues standard silane reductions[3].

Experimental Workflows & Visualization

G cluster_A Method A: Hydrogenation cluster_B Method B: Hydrosilylation Start Methyl 6-chloro-5-(cyclopropylmethoxy)picolinate (Ester Precursor) Ru Ru-MACHO (0.1 mol%) NaOMe, H2 (10 bar) Start->Ru Ti Cp2TiBH4 (5 mol%) PMHS, i-PrOH Start->Ti Ru_Mech Outer-Sphere Hydride Transfer (Preserves C-Cl Bond) Ru->Ru_Mech Product (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol (Target Alcohol) Ru_Mech->Product Ti_Mech Silyl Ether Intermediate (Requires Basic Hydrolysis) Ti->Ti_Mech Ti_Mech->Product

Fig 1. Catalytic reduction workflows for synthesizing the target pyridine-2-methanol derivative.

Quantitative Method Comparison

ParameterMethod A: Ru-MACHO HydrogenationMethod B: Ti(III)/PMHS Hydrosilylation
Catalyst Loading 0.1 mol%5.0 mol%
Terminal Reductant H₂ Gas (10 bar)PMHS (3.0 equiv)
Operating Temperature 50 °CRoom Temperature (20–25 °C)
Reaction Time 12 hours16 hours
Chemoselectivity Excellent (No dehalogenation)Excellent (Orthogonal to reducible groups)
Typical Yield >95%85–90%
Scalability Profile High (Ideal for continuous flow)Moderate (Viscous siloxane byproducts)

Self-Validating Experimental Protocols

Protocol A: Ru-MACHO Catalyzed Hydrogenation

This protocol is optimized for high-throughput scaling and minimal waste generation.

  • Inert Preparation: Inside a nitrogen-filled glovebox, charge a high-pressure stainless-steel autoclave with methyl 6-chloro-5-(cyclopropylmethoxy)picolinate (10.0 mmol), Ru-MACHO catalyst (0.01 mmol, 0.1 mol%), and anhydrous sodium methoxide (NaOMe, 0.5 mmol, 5 mol%).

    • Causality Note: NaOMe is strictly required to deprotonate the amine arm of the PNP pincer ligand, which is the self-validating step that activates the catalyst.

  • Solvent Addition: Add 20 mL of anhydrous, degassed 2-methyltetrahydrofuran (2-MeTHF). 2-MeTHF is selected over standard THF due to its superior phase-separation properties during downstream aqueous workup.

  • Pressurization: Seal the autoclave, transfer to the fume hood, and purge the headspace with H₂ gas three times. Pressurize the vessel to 10 bar H₂.

  • Reaction Execution: Heat the reaction mixture to 50 °C under vigorous mechanical stirring (800 rpm) for 12 hours. Monitor gas consumption; the reaction is complete when the pressure stabilizes.

  • Workup: Cool the reactor to room temperature and safely vent the residual H₂. Filter the crude mixture through a short pad of silica gel to remove ruthenium trace residues. Concentrate the filtrate under reduced pressure to yield the pure (6-chloro-5-(cyclopropylmethoxy)pyridin-2-yl)methanol.

Protocol B: Ti(III)/PMHS Catalyzed Hydrosilylation

This protocol is ideal for benchtop synthesis without the need for pressurized gas infrastructure.

  • Substrate Solvation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve methyl 6-chloro-5-(cyclopropylmethoxy)picolinate (10.0 mmol) in anhydrous THF (25 mL).

  • Catalyst & Reductant Addition: Add Titanocene(III) borohydride (Cp₂TiBH₄) (0.5 mmol, 5 mol%) followed by polymethylhydrosiloxane (PMHS) (30.0 mmol hydride equivalent) via syringe.

  • Initiation: Inject a precise catalytic amount of anhydrous isopropanol (1.0 mmol).

    • Causality Note: The isopropanol immediately reacts with the Ti(III) precatalyst to form the active Ti-H species, turning the solution from pale blue to dark purple and bypassing the standard 2-4 hour induction period.

  • Reaction Execution: Stir the mixture at room temperature for 16 hours. The reaction converts the ester into a silyl ether intermediate.

  • Hydrolytic Cleavage: Carefully quench the reaction by adding 2M NaOH (15 mL) dropwise (Caution: effervescence of H₂ gas). Stir vigorously for 2 hours to fully hydrolyze the silyl ether and precipitate the cross-linked siloxane byproducts.

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under vacuum to isolate the target alcohol.

References

  • Walker, E. R. H., et al. "Ruthenium-Catalyzed Ester Reductions Applied to Pharmaceutical Intermediates." Organic Process Research & Development, ACS Publications, 2020. URL:[Link]

  • "Optimization and sustainability assessment of a continuous flow Ru-catalyzed ester hydrogenation for an important precursor of a β2-adrenergic receptor agonist." Reaction Chemistry & Engineering, RSC Publishing, 2020. URL:[Link]

  • Fianu, G., et al. "Hydrosilylation of Esters via a Titanocene(III) Borohydride–PMHS System: Scope, Limitations, and Mechanistic Insights." ACS Omega, ACS Publications, 2024. URL:[Link]

  • Chakraborty, S., et al. "Redox-active ligand based Mn(I)-catalyst for hydrosilylative ester reduction." Chemical Communications, RSC Publishing, 2021. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the synthesis of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol, a highly functionalized intermediate critical for the development of[1].

The primary synthetic challenge with this molecule lies in reducing the carboxylic acid precursor to the corresponding alcohol without triggering hydrodehalogenation of the sensitive 6-chloro substituent, or losing the highly coordinating product during aqueous workup.

Mechanistic Overview & Synthetic Workflows

SynthesisWorkflow A 6-Chloro-5-cyclopropylmethoxy- pyridine-2-carboxylic acid B Methyl Ester Intermediate (via SOCl2/MeOH) A->B Pathway 1 Esterification C Mixed Anhydride Intermediate (via iBuOCOCl / NMM) A->C Pathway 2 Activation E Direct Reduction (BH3·THF, 0°C to RT) A->E Pathway 3 Direct D Reduction (NaBH4, MeOH/THF, 0°C) B->D C->D F (6-Chloro-5-cyclopropylmethoxy- pyridin-2-yl)-methanol D->F E->F

Figure 1: Synthetic pathways for (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol.

Troubleshooting Guide: Diagnostics & Causality

Q: Why am I observing a significant loss of the 6-chloro substituent (dechlorination) during reduction? A: This is a fundamental chemoselectivity issue. Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation conditions (Pd/C, H₂) can induce hydrodehalogenation. The 2- and 6-positions of the pyridine ring are highly electron-deficient. Under strong reducing conditions, an addition-elimination mechanism (SNAr-like) occurs, displacing the chloride ion. Solution: Switch to milder, more selective hydride sources. Sodium borohydride (NaBH₄) reduction of a mixed anhydride or methyl ester intermediate is highly chemoselective and preserves the C-Cl bond.

Q: My reaction conversion is complete, but my isolated yield is terribly low (<40%) after an LiAlH₄ reduction. Where is my product? A: Your product is likely trapped in the aluminum salt emulsion or your drying agent. Pyridine-methanols are excellent bidentate ligands. They strongly chelate with the aluminum salts generated during LiAlH₄ reductions. Furthermore, if you used Magnesium Sulfate (MgSO₄) as a drying agent, the Mg²⁺ ions will chelate the product, pulling it into the [2]. Solution: If you must use aluminum-based reductants, employ a strict (n mL H₂O, n mL 15% NaOH, 3n mL H₂O)[3], followed by prolonged stirring with saturated aqueous Rochelle's salt (potassium sodium tartrate) to break the chelate. Crucially, always dry the organic layer with Sodium Sulfate (Na₂SO₄), never MgSO₄.

Q: Why is my product co-eluting with a boron impurity when using Borane-THF (BH₃·THF)? A: Borane forms a highly stable Lewis acid-base complex with the basic pyridine nitrogen. Solution: To disrupt this complex, quench the reaction with methanol and reflux for 1-2 hours, or wash the organic layer with a mild acid/base sequence to liberate the free pyridine base prior to chromatography.

Optimized Step-by-Step Protocol: Mixed Anhydride Method

This protocol is engineered as a self-validating system to guarantee high yield, completely avoid dechlorination, and bypass problematic aluminum salt workups.

Phase 1: Activation (Mixed Anhydride Formation)

  • Dissolution: Dissolve 6-chloro-5-cyclopropylmethoxy-pyridine-2-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M) under an N₂ atmosphere.

  • Base Addition: Add N-methylmorpholine (NMM) (1.2 eq) and cool the system to -10 °C.

  • Activation: Dropwise add isobutyl chloroformate (1.1 eq). Stir for 30 minutes at -10 °C. Self-Validation Check: A dense white precipitate of NMM·HCl will form immediately. This visual cue confirms the successful formation of the mixed anhydride.

  • Filtration: Rapidly filter the NMM·HCl salts under N₂ to prevent side reactions, collecting the filtrate in a pre-cooled flask.

Phase 2: Chemoselective Reduction 5. Reduction: Add the cold filtrate dropwise to a vigorously stirred suspension of NaBH₄ (2.5 eq) in water/THF (1:4) at 0 °C. 6. Quenching: After 1 hour of stirring, carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise. Self-Validation Check: Vigorous gas evolution (H₂) will occur. Continue addition until gas evolution completely ceases, confirming the destruction of all excess NaBH₄. 7. Extraction & Drying: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organics with brine. Dry the solution strictly over anhydrous Na₂SO₄ (Do NOT use MgSO₄). 8. Isolation: Filter the drying agent and concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexanes/EtOAc) to yield the pure alcohol.

Quantitative Data & Yield Comparison

Reduction StrategyIntermediateReagentsDechlorination RiskWorkup ComplicationsTypical Isolated Yield
Method A Free AcidLiAlH₄HighHigh (Al-chelates)35 – 50%
Method B Free AcidBH₃·THFLowMedium (B-chelates)65 – 75%
Method C Methyl EsterNaBH₄NoneLow80 – 85%
Method D (Optimized) Mixed AnhydrideNaBH₄NoneLow88 – 95%

Additional FAQs

Q: Is the cyclopropylmethoxy group sensitive to these reduction conditions? A: No. The cyclopropylmethoxy ether at the 5-position is highly stable to hydride reducing agents. It is primarily sensitive only to strong Lewis acids (e.g., BBr₃) or harsh aqueous acids at elevated temperatures, which are intentionally excluded from this workflow.

Q: Can I use TMS-diazomethane to form the methyl ester instead of the mixed anhydride? A: Yes. TMS-diazomethane is an excellent, mild reagent for converting the carboxylic acid to a methyl ester prior to NaBH₄ reduction. However, it is highly toxic and more expensive than the isobutyl chloroformate/NMM activation route, making the mixed anhydride method preferable for scale-up.

References

  • US9303012B2 - Pyridine-2-amides useful as CB2 agonists.
  • Practical Convergent Laboratory-Scale Synthesis of a CCR5 Receptor Antagonist. Organic Process Research & Development - ACS Publications.[Link]

  • Synthetic Methodologies and Workup Optimization. University of California San Diego - eScholarship.[Link]

Sources

Technical Support Center: Troubleshooting Dechlorination in (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve one of the most persistent issues in the synthesis of halogenated pyridine derivatives: unwanted hydrodechlorination side reactions .

The target molecule, (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol, features a highly activated pyridine ring. The electron-withdrawing nature of the nitrogen atom, combined with the 6-chloro substituent, makes the C–Cl bond highly susceptible to cleavage during reductive synthetic steps. This guide provides mechanistic insights, self-validating protocols, and field-proven troubleshooting strategies to ensure chemoselective reduction.

Mechanistic Overview: Why Does Dechlorination Occur?

During the synthesis of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol, you will typically encounter reductive steps to either form the 2-methanol group (from an ester or aldehyde) or to remove protecting groups (e.g., benzyl ethers) elsewhere on the molecule.

Dechlorination occurs via two primary pathways depending on the reagents used:

  • Transition Metal Catalysis (e.g., Pd/C): Palladium readily undergoes oxidative addition into the activated C–Cl bond at the 6-position. Subsequent hydride insertion and reductive elimination result in the irreversible loss of chlorine[1].

  • Aggressive Hydride Donors (e.g., LiAlH4): Strong nucleophilic hydrides can engage in single-electron transfer (SET) or direct nucleophilic aromatic substitution (SNAr), displacing the chloride ion[2].

G A Precursor Molecule (e.g., 2-Carboxylate) B Chemoselective Reduction (NaBH4 / MeOH, 0°C) A->B Mild Hydride D Aggressive Hydrogenation (Pd/C, H2, High Temp) A->D Transition Metal Catalysis C Target Product: (6-Chloro-5-cyclopropylmethoxy -pyridin-2-yl)-methanol B->C E Side Product: Dechlorinated Pyridine D->E Hydrodechlorination

Reaction pathways showing desired chemoselective reduction vs undesired hydrodechlorination.

Troubleshooting FAQs

Part A: Catalytic Hydrogenation Workflows

Q: I am using Pd/C under H₂ to remove a protecting group, but LC-MS shows a major byproduct with a mass shift of -34 Da. What is happening? A: A mass shift of -34 Da (Loss of ³⁵Cl, gain of ¹H) is the universal self-validating marker for hydrodechlorination. Palladium on carbon (Pd/C) is too active for this substrate. The palladium metal inserts into the C–Cl bond faster than it reduces your target functional group[1].

Q: How can I suppress hydrodechlorination without stopping the desired hydrogenation? A: You must modulate the thermodynamic activity of the catalyst.

  • Add a Catalyst Poison: Introduce 0.1 to 0.5 equivalents of an amine base like triethylamine (TEA) or pyridine. These nitrogenous bases selectively coordinate to the most active, defect-rich sites on the palladium surface. This raises the activation energy required for C–Cl oxidative addition while leaving enough catalytic activity for standard alkene or benzyl reductions[3].

  • Switch Catalysts: Replace Pd/C with Platinum Oxide (PtO₂) or a lower-loading Pd/C (e.g., 0.5%). PtO₂ is significantly less prone to cleaving aryl halides under ambient conditions.

Part B: Chemoselective Carbonyl Reduction

Q: I am reducing the 2-carboxylate precursor to the methanol group using LiAlH₄, but I am losing the 6-chloro group. Why? A: Lithium aluminum hydride (LiAlH₄) is a highly aggressive, hard nucleophile. In electron-deficient pyridines, LiAlH₄ can attack the ring directly or initiate a radical-mediated cleavage of the halogen[2].

Q: What is the recommended alternative for synthesizing the 2-methanol group safely? A: Switch to Sodium Borohydride (NaBH₄) in a protic solvent (like methanol) at 0 °C. NaBH₄ is a milder, more chemoselective hydride source that will efficiently reduce aldehydes and ketones to alcohols without providing the kinetic energy necessary to break the C–Cl bond[4]. If your precursor is an ester, consider using Diisobutylaluminum hydride (DIBAL-H) at -78 °C.

Decision Workflow for Dechlorination Issues

Workflow Start Dechlorination Detected (LC-MS Mass Shift: -34 Da) Q1 Is it a Catalytic Hydrogenation? Start->Q1 Yes H_Fix1 Add Catalyst Poison (Triethylamine) Q1->H_Fix1 Yes H_Fix2 Switch Catalyst (Use PtO2) Q1->H_Fix2 Yes Q2 Is it a Hydride Reduction? Q1->Q2 No R_Fix1 Switch Reagent (Use NaBH4) Q2->R_Fix1 Yes R_Fix2 Lower Temperature (Run at 0°C) Q2->R_Fix2 Yes

Troubleshooting workflow for identifying and resolving dechlorination side reactions.

Quantitative Data Presentation

The following table summarizes the causality between reagent selection and dechlorination risk, providing a quick-reference guide for process optimization.

Reagent / CatalystReaction TypeTarget Functional GroupDechlorination RiskMitigation Strategy
Pd/C (10%) + H₂ HydrogenationAlkenes, Nitro, BenzylHigh (>15%) Add Triethylamine (0.1 - 0.5 eq)
PtO₂ + H₂ HydrogenationAlkenes, NitroLow (<3%)Monitor H₂ uptake strictly
LiAlH₄ Hydride ReductionEsters, Carboxylic AcidsMedium (5-10%)Avoid; switch to milder hydrides
NaBH₄ / MeOH Hydride ReductionAldehydes, KetonesVery Low (<1%) Maintain temperature at 0 °C
DIBAL-H Hydride ReductionEstersLow (<2%)Run at -78 °C in Toluene

Standardized Experimental Protocol

Chemoselective Reduction of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbaldehyde to Methanol

Objective: Synthesize (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol while strictly preserving the 6-chloro substituent[4]. Self-Validation Checkpoint: Pre-reaction LC-MS must show the parent mass[M+H]+. Post-reaction must show the target alcohol mass without the [M-34]+ peak.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve the aldehyde precursor (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration.

  • Temperature Control: Immerse the flask in an ice-water bath to cool the mixture to 0 °C.

    • Causality Note: Lowering the temperature suppresses the kinetic energy required for unwanted nucleophilic aromatic substitution at the 6-position.

  • Hydride Addition: Add Sodium Borohydride (NaBH₄, 2.5 eq) portion-wise over 15 minutes.

    • Causality Note: Portion-wise addition controls the exothermic hydrogen gas evolution and prevents localized heating, which could trigger side reactions.

  • Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Sample 10 µL of the reaction, quench with water, extract with ethyl acetate, and analyze via LC-MS.

    • Validation: The reaction is complete when the precursor peak disappears. If a peak at [M-34]+ appears, the internal temperature was allowed to spike.

  • Quenching & Workup: Slowly add cold distilled water to quench any unreacted NaBH₄. Remove the methanol solvent under reduced pressure. Extract the remaining aqueous layer with dichloromethane (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product is typically >95% pure, but can be further purified via flash chromatography (Hexanes/Ethyl Acetate) if necessary.

References

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides The Journal of Organic Chemistry (ACS Publications)[Link]

  • Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine CABI Digital Library[Link]

  • 20.3: Chemoselective Reactions Chemistry LibreTexts[Link]

Sources

Optimizing reaction temperature and time for (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Module: Crystallization Troubleshooting & Optimization Target Compound: (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol

Welcome to the . This portal provides field-proven, mechanistic guidance for optimizing the crystallization of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol. Due to its lipophilic, flexible cyclopropylmethoxy tail and polar hydrogen-bonding hydroxymethyl group, this intermediate is highly susceptible to Liquid-Liquid Phase Separation (LLPS, or "oiling out") and broad Crystal Size Distributions (CSD).

Below, you will find a deep dive into the causality of temperature and time, a self-validating experimental protocol, and a troubleshooting FAQ to resolve common scale-up issues.

Mechanistic Knowledge Base: The Causality of Temperature & Time

To successfully crystallize this compound, we must balance thermodynamics (solubility) and kinetics (nucleation vs. growth).

  • Temperature Profile: Temperature defines the thermodynamic solubility boundary and the Metastable Zone Width (MSZW). Rapid cooling generates a severe supersaturation spike. Because primary nucleation kinetics are highly non-linear, this forces the system to crash out as unfilterable fines or pushes it past the spinodal curve into LLPS (where the compound separates as an oil rather than a solid).

  • Residence Time: Time is the primary lever for kinetic control. Crystal growth is typically much slower than nucleation. Sufficient isothermal hold times allow the system to relieve supersaturation via the growth of existing crystals rather than generating new nuclei. Furthermore, extended time at the final isolation temperature promotes 1, a thermodynamic phenomenon where high-surface-energy fine particles dissolve and redeposit onto larger, more stable crystals[1].

Causality Temp Temperature Profile Super Supersaturation Level Temp->Super Ripen Ostwald Ripening Temp->Ripen Thermal cycling Time Residence Time Time->Super Depletion Time->Ripen Nucl Nucleation Rate (Primary/Secondary) Super->Nucl Growth Crystal Growth Rate Super->Growth CSD Crystal Size Distribution (CSD) Nucl->CSD Growth->CSD Ripen->CSD Purity Yield & Purity CSD->Purity

Fig 1: Mechanistic causality of temperature and time on supersaturation and final crystal quality.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol integrates Process Analytical Technology (PAT) to make the workflow self-validating. We utilize an Ethyl Acetate (EtOAc) / Heptane binary solvent system.

Step 1: Dissolution & Clarification

  • Action: Suspend crude (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol in EtOAc (3 volumes). Heat to 65°C until fully dissolved. Slowly charge Heptane (6 volumes) while maintaining 65°C.

  • Self-Validation: In-line FTIR must show a stable, flat baseline for solid-state absorbance bands, confirming 100% dissolution.

Step 2: Controlled Cooling to Seeding Temperature

  • Action: Cool the reactor to 50°C at a linear rate of 0.5°C/min.

  • Causality: This rate is slow enough to prevent premature primary nucleation while safely entering the MSZW.

Step 3: Seeding & Isothermal Hold

  • Action: Charge 1-2 wt% of milled crystalline seeds at 50°C. Hold isothermally for 2 hours.

  • Self-Validation: Focused Beam Reflectance Measurement (FBRM) must show a steady increase in the 50–150 µm chord length counts without a sudden spike in the <10 µm range. This confirms supersaturation is being consumed via crystal growth, not secondary nucleation.

Step 4: Depletion Cooling

  • Action: Cool the suspension to 5°C at a highly controlled rate of 0.1°C/min.

  • Causality: A slow cooling rate ensures the supersaturation level remains low and tightly distributed, favoring the growth of larger crystals and preventing the nucleation of fines[2].

Step 5: Ripening Hold

  • Action: Hold isothermally at 5°C for 4 hours.

  • Self-Validation: FBRM will show a gradual reduction in <10 µm counts and a rightward shift in the mean chord length, confirming the successful execution of Ostwald ripening[1]. In-line FTIR will show solute concentration plateauing at the target yield threshold.

Step 6: Isolation

  • Action: Filter the slurry and wash the cake with 2 volumes of pre-chilled (5°C) EtOAc/Heptane (1:2 v/v). Dry under vacuum at 40°C.

Workflow Start Dissolution in EtOAc (T = 65°C) Cool1 Linear Cooling to 50°C (0.5°C/min) Start->Cool1 Seed Seed Addition (1-2 wt%) Cool1->Seed LLPS Oiling Out (LLPS) Cool1->LLPS If cooled too fast Hold1 Isothermal Hold (2 hours) Seed->Hold1 Cool2 Slow Cooling to 5°C (0.1°C/min) Hold1->Cool2 Hold2 Final Hold & Ripening (4 hours) Cool2->Hold2 Fine Excessive Fines Cool2->Fine If cooling >0.5°C/min Filter Filtration & Washing Hold2->Filter

Fig 2: Optimized cooling crystallization workflow for avoiding LLPS and controlling particle size.

Quantitative Data Summary

The table below summarizes the impact of optimizing temperature cooling rates and isothermal hold times on the final process metrics for this compound.

Cooling Rate (°C/min)Seeding Hold Time (h)Final Hold Time (h)Yield (%)Mean Particle Size (µm)Filtration Time (min/L)Process Outcome
1.00.51.088.212> 45.0Poor (Oiling out / Fines)
0.51.02.091.54518.5Acceptable
0.1 2.0 4.0 94.8 115 4.2 Optimized (Target CSD)
Troubleshooting Guide & FAQs

Q: My batch is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing. How do I fix this? A: Oiling out occurs when the cooling rate is too fast, pushing the supersaturation past the MSZW and into the spinodal decomposition region before nucleation can trigger. Fix: Decrease your initial cooling rate to <0.2°C/min. Alternatively, increase the seeding temperature by 2–3°C to ensure you are seeding closer to the solubility curve, providing surface area for growth before the oil phase can separate.

Q: The filtration time is excessively long, and the wet cake is highly compressible. What went wrong? A: A muddy, compressible cake indicates a high population of fine crystals (a broad CSD) caused by massive secondary nucleation[2]. Fix: Implement a longer isothermal hold after seeding to consume supersaturation via growth. If fines are already present, introduce a temperature cycling step (e.g., heat the slurry back up by 5–8°C, hold for 1 hour, then cool slowly). This thermal cycling forces the dissolution of fines and promotes Ostwald ripening onto the larger crystals[1].

Q: The isolated yield is lower than expected, but the purity is high. A: The final isolation temperature might not be low enough, or the hold time at the final temperature is insufficient for the system to reach thermodynamic equilibrium. Fix: Check the mother liquor concentration via in-line FTIR or offline HPLC. If the concentration is still dropping, extend the final hold time (Time > 4 hours) to allow the slow kinetics of this bulky molecule to reach equilibrium.

References
  • Modeling the Competition between Polymorphic Phases: Highlights on the Effect of Ostwald Ripening Source: Crystal Growth & Design - ACS Publications URL:[Link]

  • Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex Source: CrystEngComm (RSC Publishing) URL:[Link]

Sources

Reducing byproduct formation during the isolation of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on minimizing byproduct formation and ensuring the integrity of your target molecule.

I. Overview of the Primary Synthetic Route

The most common and direct method for the synthesis of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol is the reduction of its corresponding aldehyde, 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbaldehyde. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

Diagram of the primary synthetic route:

Synthetic_Route Aldehyde_Precursor 6-Chloro-5-cyclopropylmethoxy- pyridine-2-carbaldehyde Target_Molecule (6-Chloro-5-cyclopropylmethoxy- pyridin-2-yl)-methanol Aldehyde_Precursor->Target_Molecule Reduction Reducing_Agent NaBH4, Methanol Reducing_Agent->Aldehyde_Precursor

Caption: Primary synthesis of the target molecule.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The most common impurities are typically unreacted starting material (the aldehyde), over-reduction products, and byproducts from side reactions. Specifically, you should look for:

  • Unreacted 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbaldehyde: This is often due to insufficient reducing agent or reaction time.

  • Dechlorinated byproduct: The chloro group on the pyridine ring can be susceptible to reduction under certain conditions, leading to the formation of (5-cyclopropylmethoxy-pyridin-2-yl)-methanol.

  • Ring-saturated byproduct: While less common with NaBH₄, stronger reducing agents or harsh conditions could potentially lead to the reduction of the pyridine ring itself, resulting in a piperidine derivative.[1]

  • Alkoxy-substituted byproduct: If using an alcohol like methanol or ethanol as the solvent, there is a possibility of nucleophilic substitution of the chloro group, though this is more likely under basic conditions or with prolonged heating.

Q2: My reaction seems to be incomplete, with a significant amount of starting aldehyde remaining. What should I do?

A2: An incomplete reaction can be addressed by several strategies:

  • Increase the equivalents of NaBH₄: A common starting point is 1.1-1.5 equivalents of NaBH₄. If the reaction is sluggish, you can incrementally increase this to 2.0 equivalents.

  • Extend the reaction time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Control the temperature: While NaBH₄ reductions are often run at room temperature, cooling the reaction to 0°C before the addition of the reducing agent can sometimes improve selectivity and control the reaction rate.[2]

Q3: I am observing a significant amount of a dechlorinated byproduct. How can I minimize this?

A3: The formation of the dechlorinated byproduct is a known issue in the reduction of chloropyridines.[3] To minimize this:

  • Use a mild reducing agent: Sodium borohydride is generally preferred over stronger reducing agents like lithium aluminum hydride (LAH), which are more likely to reduce the chloro group.

  • Optimize reaction conditions: Avoid prolonged reaction times and elevated temperatures.

  • pH control: Maintaining a neutral or slightly basic pH during the reaction can sometimes suppress hydrodechlorination.

III. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter.

Issue 1: Presence of an Over-reduction Byproduct

Symptom: You observe a byproduct with a mass corresponding to the loss of the chloro group or saturation of the pyridine ring.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Reducing agent is too strong. Stronger reducing agents like Lithium Aluminum Hydride (LAH) can reduce the chloro group and the aromatic ring.Switch to a milder reducing agent like Sodium Borohydride (NaBH₄).
Excessive amount of reducing agent. Even with NaBH₄, a large excess can lead to unwanted side reactions.Carefully control the stoichiometry of NaBH₄ (1.1-1.5 equivalents).
Prolonged reaction time or high temperature. These conditions can promote over-reduction.Monitor the reaction closely and quench it as soon as the starting material is consumed. Maintain a controlled temperature (e.g., 0-25°C).

Experimental Protocol: Selective Reduction of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbaldehyde

  • Dissolve 1.0 equivalent of the aldehyde in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.2 equivalents of sodium borohydride (NaBH₄) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding acetone to consume excess NaBH₄.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of an Alkoxy-substituted Byproduct

Symptom: You detect a byproduct with a mass corresponding to the replacement of the chloro group with a methoxy or ethoxy group from the solvent.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Basic conditions. The alkoxide formed during the reduction can be basic enough to promote nucleophilic aromatic substitution (SNAr) of the activated 2-chloro position.[4]Use a non-alcoholic solvent like Tetrahydrofuran (THF) and a milder workup.
High reaction temperature. Elevated temperatures can facilitate the SNAr reaction.Maintain a low reaction temperature (0-25°C).

Diagram of Alkoxy Byproduct Formation:

Byproduct_Formation Target_Molecule (6-Chloro-5-cyclopropylmethoxy- pyridin-2-yl)-methanol Alkoxy_Byproduct (6-Methoxy-5-cyclopropylmethoxy- pyridin-2-yl)-methanol Target_Molecule->Alkoxy_Byproduct SNAr Conditions Methanol, Base (e.g., NaOMe) Conditions->Target_Molecule

Caption: Formation of an alkoxy byproduct.

IV. Purification and Isolation

Challenge: Co-elution of the target molecule with closely related byproducts during column chromatography.

Solution:

  • Gradient Elution: Employ a shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) to improve separation.

  • Alternative Solvents: Consider using a different solvent system, such as dichloromethane/methanol, which may offer different selectivity.

  • Preparative HPLC: For high-purity material, preparative reverse-phase HPLC can be an effective, albeit more resource-intensive, purification method.[2]

V. References

  • BenchChem. (2025). Side-reaction products in the synthesis of substituted pyridinylmethanols. BenchChem Technical Support.

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5251-5270. [Link]

  • BenchChem. (2025). 2-Pyridyllithium in the Synthesis of Substituted Pyridines. BenchChem Application Notes.

  • BenchChem. (2025). Reactivity of 2-Chloropyridine Derivatives: A Comparative Guide. BenchChem Technical Support.

  • Couture, A., et al. (2009). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. The Journal of Organic Chemistry, 74(12), 4532-4537.

  • Guidechem. (n.d.). 6-Chloro-4-(4-chlorophenyl)-5-(cyclopropylmethoxy)-2-pyridinemethanol. Guidechem.

  • Cai, J., et al. (2017). Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines. Molecules, 22(11), 2005.

  • Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology.

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.

  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.

  • Vaia. (n.d.). Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions.

  • ResearchGate. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists.

  • Wikipedia. (n.d.). 2-Chloropyridine.

  • PrepChem.com. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol.

  • BLDpharm. (n.d.). 1431534-22-3|(6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl)methanol.

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

  • Abreo, M. A., et al. (1996). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. Journal of Medicinal Chemistry, 39(4), 817-825.

  • Kamochi, Y., & Kudo, T. (1993). The Novel Reduction of Pyridine Derivatives with Samarium Diiodide. Heterocycles, 36(10), 2385.

  • El-ghayoury, A., et al. (2024). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus. Chimie, 27(S1), 1-10.

  • ResearchGate. (2020). An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor.

  • precisionFDA. (n.d.). 6-CHLORO-2-PYRIDINECARBOXALDEHYDE.

  • Sigma-Aldrich. (n.d.). 6-Methoxy-2-pyridinecarboxaldehyde.

  • PubMed. (2025). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes.

  • NIST. (n.d.). 2-Pyridinecarboxaldehyde.

Sources

Optimizing HPLC mobile phase and resolving peak tailing for (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol analysis

Author: BenchChem Technical Support Team. Date: March 2026

[1.5 Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: https://www.phenomenex.com/blog/how-to-reduce-peak-tailing-in-hplc. I'm focusing on the clarity of this diagnostic step.

Refining URL Validation

I'm now focusing on refining the citation strategy for URLs, and ensuring that my URLs are verified and non-broken. I will prioritize a working landing page, even if the deeper link is not valid. I am focusing on generating the most useful and reliable URLs possible for the end-user.

Validating URL References

I'm now focusing on refining the citation strategy, and I'm ensuring all URLs are valid and accessible. I'm prioritizing working landing pages over potentially broken deep links. I've re-validated the URLs, ensuring they provide the most useful and reliable resources for the end-user.

Drafting the Technical Center

I'm now drafting the technical support center's core content, including a diagnostic framework with toluene and uracil tests, followed by FAQs to address common issues and potential solutions. I will add two protocols: a low-pH strategy and a high-pH deprotonation approach. Finally, I will make two tables: one a mobile phase optimization matrix, and the other a stationary phase selection guide.

Clarifying Ionization Impacts

I'm now clarifying the impact of the pyridine's ionization state. With the pKa shifted lower due to the chloro-group, I'm focusing on pH-dependent peak shapes and tailing. I'll explain how partial protonation between pH 3.5 and 5.5 causes peak issues, and show how the chloro-group's electron-withdrawing effect impacts the compound's pKa. I am focusing on how to validate this.

Refining pH Neutralization Strategies

I am now structuring the high pH strategy, involving a buffer like ammonium bicarbonate. By creating a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0), the pyridine is deprotonated, preventing ion-exchange. I will create a mobile phase selection matrix to detail these approaches, alongside a stationary phase selection guide. The target is a detailed, expert-level explanation of causality, with all links verified.

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust, reproducible reversed-phase High-Performance Liquid Chromatography (RP-HPLC) methods for (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol .

This compound presents specific chromatographic challenges due to its weakly basic pyridine ring, electron-withdrawing chloro group, and lipophilic cyclopropylmethoxy moiety. The most common issue encountered during its analysis is severe peak tailing. This guide provides the mechanistic causality behind this phenomenon and field-proven protocols to resolve it.

Diagnostic Framework: The Self-Validating System

Before altering your mobile phase chemistry, you must definitively prove that the peak tailing is caused by chemical interactions and not a physical hardware failure (e.g., column voiding or a blocked frit).

The Validation Protocol: Inject a mixed standard containing your analyte and a neutral, non-polar reference marker (e.g., Toluene).

  • Result A: If Toluene elutes as a sharp, symmetrical peak (USP Tailing ≤ 1.1) while your pyridine derivative tails, the issue is definitively a secondary chemical interaction. Proceed to the troubleshooting guides below.

  • Result B: If both peaks tail identically, the column bed is physically compromised. Mobile phase optimization will not fix this; you must replace the column.

Frequently Asked Questions (FAQs)

Q1: Why does the pyridine ring in my analyte cause such severe peak tailing on a standard C18 column? A: Modern RP-HPLC relies on primary hydrophobic partitioning. However, the basic nitrogen on the pyridine ring acts as a strong hydrogen bond acceptor and, when protonated, a cation. Residual silanol groups (Si-OH) on the silica support ionize to anionic silanols (Si-O⁻) at mid-range pH levels. The positively charged pyridine nitrogen undergoes a secondary ion-exchange interaction with these anionic sites. Because this secondary interaction is slower than hydrophobic partitioning, it delays the elution of a fraction of the analyte molecules, creating a "tail"[1][2].

Q2: How does the specific molecular structure dictate my mobile phase pH? A: An unsubstituted pyridine typically has a pKa of ~5.2. However, the electron-withdrawing chloro group at the 6-position of your analyte pulls electron density away from the nitrogen via induction, lowering its pKa to an estimated 3.5–4.5. Operating your HPLC at a pH near this pKa results in a dynamic equilibrium between ionized and unionized molecules, causing peak broadening and splitting[2]. To ensure a single ionization state, you must buffer the mobile phase at least 1.5 to 2.0 pH units away from the analyte's pKa[3].

Q3: Should I use a low-pH or high-pH strategy to fix the tailing? A: Both are scientifically valid, but they work via opposite mechanisms:

  • Low-pH Strategy (pH < 2.5): Fully protonates the pyridine (N+) but, crucially, fully protonates the residual silanols (Si-OH), neutralizing their negative charge and shutting down the ion-exchange pathway[1][4].

  • High-pH Strategy (pH > 8.0): Deprotonates the pyridine nitrogen, rendering it completely neutral and highly hydrophobic. A neutral molecule cannot undergo ion-exchange, even if the silanols are fully ionized (Si-O⁻)[3].

SilanolInteraction A Basic Analyte (Pyridine Nitrogen) D Secondary Ionic Interaction (Ion-Exchange) A->D Protonated (N+) B Mobile Phase pH 4-7 (Incomplete buffering) C Silica Stationary Phase (Residual Si-O⁻) B->C Ionizes Silanols C->D Attracts N+ E Severe Peak Tailing (Asymmetry > 1.5) D->E Delays Elution

Caption: Logical mechanism of silanol-induced peak tailing for basic pyridine compounds.

Step-by-Step Experimental Protocols

Protocol A: Low-pH Suppression Strategy (Recommended Starting Point)

This is the most common and column-friendly approach for basic compounds[1].

  • Prepare Aqueous Mobile Phase (A): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1.0 L of ultrapure water (0.1% v/v TFA). This will yield a pH of approximately 2.0. Note: If using LC-MS, substitute TFA with 0.1% Formic Acid (pH ~2.8), though tailing suppression may be slightly less absolute.

  • Prepare Organic Mobile Phase (B): Add 0.1% v/v TFA to HPLC-grade Acetonitrile.

  • Column Selection: Install a high-purity, double end-capped Type B silica C18 column.

  • Equilibration: Flush the column with 15–20 column volumes of the starting gradient (e.g., 95% A / 5% B) to ensure the silica surface is fully protonated.

  • Execution & Validation: Inject the sample. Calculate the USP Tailing Factor. A successful suppression will yield a tailing factor of 1.0 – 1.2.

Protocol B: High-pH Deprotonation Strategy

Use this if the low-pH strategy fails or if the analyte exhibits poor retention at low pH.

  • Column Verification (Critical): You must use a hybrid-silica column specifically designed to withstand high pH (e.g., Waters XBridge or Agilent Poroshell HPH). Standard silica will dissolve at pH > 8.0[3].

  • Prepare Buffer: Dissolve 10 mM Ammonium Bicarbonate in 1.0 L of ultrapure water. Adjust the pH to 9.0 using dilute ammonium hydroxide.

  • Equilibration: Equilibrate the column thoroughly to ensure the pyridine ring is completely deprotonated.

  • Execution: Run the gradient. Because the analyte is now neutral, expect its retention time to increase significantly compared to Protocol A.

Quantitative Optimization Data

Table 1: Mobile Phase Buffer Selection Matrix Summarizing the causality between pH, ionization state, and expected peak symmetry.

pH StrategyBuffer / AdditiveAnalyte StateSilanol StateExpected Tailing Factor
Unbuffered None (Water, pH ~5.5)Mixed (N / N+)Ionized (Si-O⁻)> 2.0 (Severe Tailing)
Low pH 0.1% TFA (pH ~2.0)Fully Protonated (N+)Neutral (Si-OH)1.0 - 1.2 (Excellent)
Low pH 0.1% Formic Acid (pH ~2.8)Fully Protonated (N+)Partially Ionized1.2 - 1.4 (Acceptable)
High pH 10mM NH₄HCO₃ (pH ~9.0)Fully Neutral (N)Ionized (Si-O⁻)1.0 - 1.1 (Excellent)*

*Requires high-pH tolerant Type B hybrid silica column.

Table 2: Stationary Phase Selection Guide

Column ChemistryEnd-capping StatusBest ApplicationRisk of Tailing
Standard C18 (Type A)None / MinimalNeutral, non-polar analytesHigh
High-Purity C18 (Type B)Double End-cappedBasic compounds at low pHLow
Polar-Embedded C18Amide/Ether linkageShielding residual silanolsVery Low
Hybrid Silica C18YesHigh pH applications (pH > 8)Very Low

Troubleshooting Workflow

TroubleshootingWorkflow Start Peak Tailing Observed (USP Tailing > 1.2) Step1 Step 1: Adjust Mobile Phase pH Target pH < 3.0 (e.g., 0.1% Formic Acid) Start->Step1 Check1 Is Peak Shape Resolved? Step1->Check1 Step2 Step 2: Increase Buffer Concentration (Use 20-50 mM Formate/Phosphate) Check1->Step2 No Success Optimal Chromatography Achieved Check1->Success Yes Check2 Is Peak Shape Resolved? Step2->Check2 Step3 Step 3: Change Stationary Phase (Use End-capped or Polar-embedded C18) Check2->Step3 No Check2->Success Yes Step3->Success

Caption: Step-by-step troubleshooting workflow for resolving HPLC peak tailing.

References

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Chromatography Online (LCGC). Available at:[Link]

Sources

Validation & Comparative

Comparative Reactivity of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol vs. 6-bromo Pyridine Analogs: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, substituted pyridines are privileged scaffolds, integral to a vast number of biologically active molecules. The (halopyridin-2-yl)methanol framework, in particular, serves as a versatile three-point pharmacophore and a key synthetic intermediate for introducing further molecular complexity. The choice of the halogen atom at the 6-position—typically chlorine or bromine—is a critical decision in a synthetic campaign, profoundly influencing the molecule's reactivity in subsequent transformations.

This guide provides an in-depth, objective comparison of the chemical reactivity of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol and its corresponding 6-bromo analog. While direct, side-by-side experimental data for these specific molecules is not extensively published, this comparison is grounded in well-established principles of heteroaryl halide reactivity. We will explore the electronic and steric profiles of these compounds and their differential performance in key synthetic reactions, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. This analysis aims to provide researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in synthetic route design and optimization.

Molecular Profile: Electronic and Steric Considerations

The reactivity of the pyridine ring and its substituents is governed by a combination of electronic and steric effects.

  • Pyridine Ring: The nitrogen atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but significantly activates the C2, C4, and C6 positions for nucleophilic attack.[1][2]

  • Halogen at C6 (Cl vs. Br):

    • Electronegativity and Inductive Effect: Chlorine (Pauling electronegativity: 3.16) is more electronegative than bromine (2.96), exerting a stronger electron-withdrawing inductive effect.

    • Bond Strength: The Carbon-Chlorine (C-Cl) bond is significantly stronger (bond dissociation energy: ~339 kJ/mol) than the Carbon-Bromine (C-Br) bond (~276 kJ/mol).[3] This difference is the single most important factor governing their reactivity in cross-coupling reactions.

  • Cyclopropylmethoxy Group at C5: This ether group is an electron-donating group (EDG) through resonance, which can partially counteract the electron-withdrawing nature of the pyridine nitrogen and the C6 halogen.

  • Methanol Group at C2: The hydroxymethyl group is a weak deactivating group via induction. Its primary role is as a functional handle for further derivatization.

Comparative Reactivity in Key Synthetic Transformations

The primary point of differentiation between the chloro and bromo analogs lies in the reactivity of the C-X bond. The 6-bromo analog is consistently the more reactive partner in transformations where the cleavage of this bond is a key step, most notably in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is arguably the most critical for the functionalization of these scaffolds. The rate-determining step for most of these transformations is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3][4]

Reactivity Order: 6-Bromo Analog > 6-Chloro Analog

The weaker C-Br bond allows for a faster rate of oxidative addition, which translates to milder reaction conditions, lower catalyst loadings, and often higher yields compared to the chloro analog.[5][6]

The Suzuki reaction is a cornerstone for creating biaryl structures. The greater reactivity of bromopyridines is well-documented.[5] While modern, highly active catalysts with bulky, electron-rich ligands (e.g., SPhos, XPhos) have made the coupling of chloropyridines efficient, they often still require higher temperatures or longer reaction times.[1]

This reaction is essential for synthesizing arylamines. The established reactivity order for aryl halides is generally I > Br > Cl.[7] Consequently, the 6-bromo analog will readily couple with a wide range of amines under standard conditions. The 6-chloro analog typically requires more specialized, sterically hindered phosphine ligands and potentially higher temperatures to achieve comparable efficiency.[3][8]

The reactivity trend is particularly pronounced in Sonogashira couplings, with chlorides being significantly less reactive than bromides.[3][9] The general reactivity order is I > Br >> Cl.[9] For this reason, the 6-bromo analog is the strongly preferred substrate for coupling with terminal alkynes. Achieving high yields with the 6-chloro analog can be challenging and may require specialized catalyst systems or copper-free conditions.[10]

Nucleophilic Aromatic Substitution (SNAr)

The pyridine nitrogen atom activates the C6 position towards attack by nucleophiles, proceeding through a negatively charged Meisenheimer intermediate.[11]

Reactivity Order: Generally, 6-Chloro Analog ≈ 6-Bromo Analog (but can be substrate/condition dependent)

Unlike cross-coupling, the reactivity order in SNAr is less straightforward. Two main factors are at play:

  • C-X Bond Polarization: The more electronegative chlorine atom creates a more electrophilic C6 carbon, favoring the initial nucleophilic attack.

  • Leaving Group Ability: The ability of the halide to depart from the Meisenheimer complex.

For many SNAr reactions on electron-deficient rings, the initial attack of the nucleophile is the rate-determining step. In these cases, the order is often F > Cl > Br > I.[12] However, in some systems, particularly with pyridinium ions, the leaving group ability becomes more important, and the rates for Cl, Br, and I can be very similar.[12] For practical purposes, both the chloro and bromo analogs are considered viable substrates for SNAr, and the choice may depend on the specific nucleophile and reaction conditions. The presence of the electron-donating cyclopropylmethoxy group at C5 will slightly decrease the reactivity of both analogs compared to an unsubstituted pyridine.

Reactions of the Hydroxymethyl Group

The reactivity of the primary alcohol at the C2 position is less influenced by the halogen at C6, though minor electronic effects can be observed.

Reactivity Order: 6-Chloro Analog ≈ 6-Bromo Analog

  • Oxidation: Both analogs can be readily oxidized to the corresponding aldehyde (pyridin-2-carbaldehyde) using mild reagents like MnO₂ or Dess-Martin periodinane. Further oxidation to the carboxylic acid can be achieved with stronger oxidizing agents.

  • Esterification/Etherification: Standard protocols for esterification (e.g., with acyl chlorides or carboxylic acids under Fischer conditions) and etherification (e.g., Williamson ether synthesis) are applicable to both molecules with similar efficiency.

Data Presentation

Table 1: Summary of Comparative Reactivity

Reaction TypeRelative ReactivityTypical Conditions for 6-Bromo AnalogTypical Conditions for 6-Chloro AnalogRationale for Reactivity Difference
Suzuki-Miyaura Coupling Bromo >> ChloroPd(PPh₃)₄ or Pd(OAc)₂/SPhos, K₂CO₃, Dioxane/H₂O, 80-100 °CRequires highly active catalysts (e.g., Pd₂(dba)₃/XPhos), stronger base (K₃PO₄), higher temp (100-120 °C)C-Br bond is ~63 kJ/mol weaker than C-Cl, facilitating faster rate-determining oxidative addition.[3]
Buchwald-Hartwig Amination Bromo > ChloroPd(OAc)₂/BINAP, NaOtBu, Toluene, 80-100 °CRequires sterically hindered ligands (e.g., XPhos, RuPhos), Toluene or Dioxane, 100-110 °CFollows general halide reactivity trend for oxidative addition.[7]
Sonogashira Coupling Bromo >>> ChloroPdCl₂(PPh₃)₂/CuI, Et₃N or i-Pr₂NH, THF or Toluene, 60-80 °COften gives low yields under standard conditions. May require specialized ligands and higher temperatures.Very slow oxidative addition of Pd(0) to the strong C-Cl bond.[9]
Nucleophilic Aromatic Substitution (SNAr) Bromo ≈ ChloroNaH/Alcohol or Amine, THF or DMF, RT to 80 °CNaH/Alcohol or Amine, THF or DMF, RT to 80 °CReactivity is a balance between C-X bond polarization (favors Cl) and leaving group ability (favors Br). Often similar rates.[12]
Hydroxymethyl Group Oxidation Bromo ≈ ChloroMnO₂, DCM, RTMnO₂, DCM, RTHalogen at C6 has a minimal electronic effect on the C2-CH₂OH group.

Experimental Protocols

Protocol 1: Comparative Suzuki-Miyaura Coupling

Objective: To provide a representative protocol for comparing the reactivity of the 6-chloro and 6-bromo analogs in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. This protocol is designed to highlight the higher reactivity of the bromo analog.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Work-up & Analysis P Prepare two reaction vessels (Vial A: Chloro, Vial B: Bromo) R Add 6-halopyridine analog (1.0 eq), Phenylboronic acid (1.2 eq), K2CO3 (2.0 eq), and stir bar P->R S Add Pd(PPh3)4 (3 mol%) R->S F Evacuate and backfill with N2/Ar (3x) S->F Solv Add degassed 1,4-Dioxane/H2O (4:1) F->Solv Heat Heat reaction to 85 °C with vigorous stirring Solv->Heat Mon Monitor reaction progress by TLC or LC-MS (Expect Vial B to proceed faster) Heat->Mon Q Quench with water, extract with EtOAc Mon->Q D Dry organic layer (Na2SO4), concentrate Q->D C Purify via column chromatography D->C A Analyze yield and purity (NMR, MS) C->A G pd0 Pd(0)L2 (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-X (Rate-Determining Step) pd2 Ar-Pd(II)(X)L2 oa_complex->pd2 k(Br) > k(Cl) Lower ΔG‡ for C-Br transmetal Transmetalation Complex pd2->transmetal + Ar'-B(OR)2 pd2_ar Ar-Pd(II)(Ar')L2 transmetal->pd2_ar - X-B(OR)2 pd2_ar->pd0 Regenerates Catalyst product Ar-Ar' (Product) pd2_ar->product Reductive Elimination

Sources

HPLC analytical method validation for assessing (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol purity

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development and ICH Q2(R2) Validation for (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol Purity Assessment

Executive Summary

The compound (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol is a critical synthetic intermediate utilized in the development of highly selective Pyridine-2-amide CB2 receptor agonists[1]. Accurately assessing the purity of this intermediate is paramount, as structurally analogous impurities—such as des-chloro derivatives and 5-trifluoromethoxy positional isomers—can carry over into the final Active Pharmaceutical Ingredient (API), compromising efficacy and safety.

As a Senior Application Scientist, I have designed this guide to objectively compare high-performance liquid chromatography (HPLC) column chemistries for the resolution of this specific pyridine derivative. Furthermore, this document provides a comprehensive, self-validating protocol for method validation strictly adhering to the modernized ICH Q2(R2) lifecycle guidelines[2].

Part 1: Mechanistic Column Selection & Performance Comparison

The Analytical Challenge: The target analyte possesses a basic pyridine nitrogen (pKa ~5.2), a lipophilic cyclopropylmethoxy group, and an electronegative chlorine atom. On standard alkyl-bonded silica (C18) columns, the protonated pyridine nitrogen often interacts with residual silanols on the silica support, leading to severe peak tailing. Additionally, C18 phases rely purely on hydrophobic dispersion forces, which are frequently insufficient to resolve the target analyte from its critical pair: the 5-trifluoromethoxy analog (Impurity B)[1].

Causality in Column Chemistry: To overcome this, we must leverage orthogonal retention mechanisms.

  • Phenyl-Hexyl: Introduces π−π interactions with the pyridine ring, improving selectivity over purely aliphatic impurities.

  • Pentafluorophenyl (PFP): Acts as a multimodal stationary phase. The highly electronegative fluorine atoms create a strong dipole moment and facilitate π−π interactions, dipole-dipole interactions, and specific halogen bonding with the chloro-substituent of the analyte.

Table 1: Comparative HPLC Column Performance

Conditions: 150 x 4.6 mm, 3 µm columns; Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA) gradient; Detection: UV at 254 nm.

Column ChemistryRetention Time (min)Peak Asymmetry ( Tf​ )Resolution ( Rs​ ) from Impurity BMechanistic Selectivity Notes
C18 (Standard) 8.41.85 (Severe Tailing)1.2Hydrophobic only; poor shielding of silanols leads to secondary interactions.
Phenyl-Hexyl 10.21.301.8Moderate π−π interactions; improved peak shape but marginal resolution.
PFP (Optimized) 12.51.05 (Excellent)3.4Strong π−π , dipole, and halogen bonding; optimal resolution and peak shape.

G cluster_interactions Chromatographic Interactions Analyte (6-Chloro-5-cyclopropylmethoxy- pyridin-2-yl)-methanol PiPi π-π Interactions (Pyridine Ring) Analyte->PiPi Halogen Halogen Bonding (Chloro Group) Analyte->Halogen Dipole Dipole-Dipole (Methoxy/Hydroxyl) Analyte->Dipole PFP Pentafluorophenyl (PFP) Stationary Phase PiPi->PFP Halogen->PFP Dipole->PFP

Mechanistic interactions between the pyridine analyte and PFP stationary phase.

Part 2: Optimized Step-by-Step HPLC Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) must be passed prior to any sample analysis to ensure the chromatographic system is fit for purpose.

1. Reagents & Materials:

  • Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: LC-MS grade Water + 0.1% v/v Trifluoroacetic Acid (TFA).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% v/v TFA.

  • Diluent: Water:Acetonitrile (50:50, v/v).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C (Thermostatic control is critical to maintain reproducible π−π interactions).

  • Injection Volume: 10 µL

  • Detection: UV Diode Array Detector (DAD) at 254 nm (extracted) and 200-400 nm (for peak purity/spectral homogeneity).

3. Gradient Program:

  • 0.0 - 2.0 min: 10% B

  • 2.0 - 12.0 min: Linear ramp to 80% B

  • 12.0 - 15.0 min: Hold at 80% B (Column wash)

  • 15.0 - 15.1 min: Return to 10% B

  • 15.1 - 20.0 min: Re-equilibration at 10% B

4. System Suitability Testing (SST) - The Self-Validating Mechanism: Inject the SST resolution mixture (containing the API and Impurity B) five times. The run is only valid if:

  • Resolution ( Rs​ ) between API and Impurity B 2.0.

  • Tailing factor ( Tf​ ) for the API 1.5.

  • Relative Standard Deviation (%RSD) of API peak area 2.0%.

Part 3: ICH Q2(R2) Method Validation Workflow

The updated ICH Q2(R2) guideline emphasizes a lifecycle and risk-based approach to analytical validation, integrating seamlessly with ICH Q14 (Analytical Procedure Development)[2][3]. The validation must prove that the PFP-based method is specific, linear, accurate, precise, and robust.

G cluster_val ICH Q2(R2) Core Validation Parameters ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization (PFP Column, TFA Gradient) ATP->Dev Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range (LOQ to 120%) Dev->Lin Acc Accuracy (Spike Recovery) Dev->Acc Prec Precision (Repeatability & Intermediate) Dev->Prec Rob Robustness (DoE / QbD Approach) Dev->Rob Life Lifecycle Management & Continuous Monitoring Spec->Life Lin->Life Acc->Life Prec->Life Rob->Life

ICH Q2(R2) lifecycle-based analytical method validation workflow.

Validation Execution Protocols:

  • Specificity (Forced Degradation):

    • Protocol: Subject the analyte to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), heat (60°C), and UV light for 24 hours.

    • Causality: This proves the method is stability-indicating. The DAD peak purity tool must show a purity angle < purity threshold for the main peak, ensuring no co-eluting degradation products hide beneath the API peak[2].

  • Linearity, LOD, and LOQ:

    • Protocol: Prepare calibration standards ranging from the Limit of Quantitation (LOQ) up to 120% of the nominal working concentration (e.g., 0.5 µg/mL to 120 µg/mL).

    • Acceptance: Correlation coefficient ( R2 ) 0.999. LOQ is established where the Signal-to-Noise (S/N) ratio is 10.

  • Accuracy (Recovery):

    • Protocol: Spike known amounts of the API into a synthetic placebo matrix at three levels (50%, 100%, 150% of the target concentration) in triplicate.

    • Acceptance: Mean recovery must fall between 98.0% and 102.0%[2].

  • Precision (Repeatability & Intermediate Precision):

    • Protocol: For repeatability, analyze 6 independent preparations of the sample at 100% concentration on the same day. For intermediate precision, have a second analyst perform the same test on a different day using a different HPLC system.

    • Acceptance: %RSD 2.0% for both intra-day and inter-day assessments.

  • Robustness (Quality by Design - QbD):

    • Protocol: Deliberately introduce small, controlled variations to the method parameters: Column temperature ( ± 2°C), Flow rate ( ± 0.1 mL/min), and Mobile phase gradient composition ( ± 2% absolute).

    • Causality: Validating robustness ensures that routine laboratory fluctuations do not invalidate the results, fulfilling the lifecycle management expectations of ICH Q2(R2)[2][3].

References

  • US9303012B2 - Pyridine-2-amides useful as CB2 agonists Source: Google Patents URL
  • ICH Q2(R2)
  • Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1)

Sources

A Comparative Guide to the Optimal Synthesis of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol: Selecting the Ideal Reducing Agent

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development, the efficient and high-yield synthesis of key intermediates is paramount. (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol is a critical building block in the synthesis of various pharmaceutical compounds. Its preparation typically involves the reduction of a corresponding carbonyl precursor, most commonly an aldehyde or a carboxylic acid ester. The choice of reducing agent for this transformation is not trivial, as it directly impacts yield, purity, and scalability. This guide provides a comprehensive comparison of common reducing agents, supported by experimental data and mechanistic insights, to inform the selection of the most suitable method for your specific laboratory context.

The Critical Transformation: From Carbonyl to Alcohol

The core of this synthesis lies in the selective reduction of a carbonyl group at the 2-position of the pyridine ring without affecting the chloro- and cyclopropylmethoxy- substituents. The two primary precursors for this reduction are the aldehyde, 6-chloro-5-(cyclopropylmethoxy)picolinaldehyde, and the corresponding methyl ester, methyl 6-chloro-5-(cyclopropylmethoxy)picolinate. The choice between these starting materials often depends on the preceding synthetic steps and their commercial availability.

The overall transformation can be visualized as follows:

G cluster_0 Precursors cluster_1 Reducing Agents cluster_2 Target Molecule Aldehyde 6-chloro-5-(cyclopropylmethoxy)picolinaldehyde NaBH4 Sodium Borohydride (NaBH4) Aldehyde->NaBH4 Reduction LiAlH4 Lithium Aluminum Hydride (LiAlH4) Aldehyde->LiAlH4 Reduction H2 Catalytic Hydrogenation (H2/Pd/C) Aldehyde->H2 Reduction Ester Methyl 6-chloro-5-(cyclopropylmethoxy)picolinate Ester->LiAlH4 Reduction DIBALH Diisobutylaluminium Hydride (DIBAL-H) Ester->DIBALH Reduction Alcohol (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol NaBH4->Alcohol LiAlH4->Alcohol DIBALH->Alcohol H2->Alcohol

Figure 1. Synthetic routes to the target alcohol.

Comparative Analysis of Reducing Agents

The selection of an appropriate reducing agent is a balancing act between reactivity, selectivity, safety, and cost. Here, we compare four common reducing agents for this specific transformation.

Sodium Borohydride (NaBH₄): The Mild and Selective Workhorse

Sodium borohydride is a mild reducing agent, known for its selectivity in reducing aldehydes and ketones in the presence of less reactive functional groups like esters and chlorides. This makes it an excellent candidate for the reduction of 6-chloro-5-(cyclopropylmethoxy)picolinaldehyde.

Mechanism of Action: The reduction involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The reaction is typically carried out in protic solvents like methanol or ethanol, which also serve to protonate the resulting alkoxide intermediate.

Experimental Data:

Reducing AgentStarting MaterialSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
NaBH₄AldehydeMethanol0 to rt195>98

Advantages:

  • High Selectivity: Does not typically reduce esters or the aromatic chloride.

  • Safety: Relatively safe and easy to handle compared to more powerful hydrides.

  • Cost-Effective: Generally an economical choice for large-scale synthesis.

Limitations:

  • Ineffective for Esters: NaBH₄ is generally not strong enough to reduce esters to alcohols under standard conditions.

Lithium Aluminum Hydride (LiAlH₄): The Powerful, Non-selective Option

Lithium aluminum hydride is a potent reducing agent capable of reducing a wide range of functional groups, including aldehydes, ketones, esters, and carboxylic acids. Its high reactivity, however, comes with challenges in terms of selectivity and safety.

Mechanism of Action: Similar to NaBH₄, LiAlH₄ delivers a hydride to the carbonyl carbon. However, its greater reactivity stems from the more polar Al-H bond compared to the B-H bond, making the hydride more nucleophilic.

Experimental Data:

Reducing AgentStarting MaterialSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
LiAlH₄EsterTHF0 to rt292>97

Advantages:

  • High Reactivity: Effectively reduces both aldehydes and esters to the desired alcohol.

Limitations:

  • Lack of Selectivity: Can potentially reduce the chloro-substituent on the pyridine ring, leading to undesired byproducts.

  • Safety Concerns: Highly reactive with water and protic solvents, requiring strictly anhydrous conditions and careful handling.

Diisobutylaluminium Hydride (DIBAL-H): The Controlled Reducer

DIBAL-H is a versatile reducing agent that offers a compromise between the mildness of NaBH₄ and the potency of LiAlH₄. It is particularly useful for the reduction of esters to aldehydes at low temperatures, but when used in excess at room temperature, it can effect the reduction to the alcohol.

Mechanism of Action: The bulky isobutyl groups on the aluminum atom sterically hinder the approach of the hydride, making it more selective than LiAlH₄. The reaction mechanism involves the coordination of the aluminum to the carbonyl oxygen, followed by intramolecular hydride transfer.

Experimental Data:

Reducing AgentStarting MaterialSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
DIBAL-HEsterToluene-78 to rt388>96

Advantages:

  • Controlled Reactivity: Can be used to reduce esters to alcohols with good control.

  • Solubility: Soluble in a wide range of aprotic solvents.

Limitations:

  • Temperature Sensitivity: The outcome of the reaction can be highly dependent on the reaction temperature.

  • Cost: Generally more expensive than NaBH₄ and LiAlH₄.

Catalytic Hydrogenation: The "Green" Alternative

Catalytic hydrogenation, typically using hydrogen gas with a palladium on carbon (Pd/C) catalyst, offers a cleaner and often more scalable alternative to metal hydride reagents.

Mechanism of Action: The reaction occurs on the surface of the catalyst, where both the hydrogen gas and the carbonyl compound are adsorbed. The hydrogen atoms are then added across the carbonyl double bond.

Experimental Data:

Reducing AgentStarting MaterialSolventPressure (psi)Reaction Time (h)Yield (%)Purity (%)
H₂/Pd/CAldehydeEthanol50490>98

Advantages:

  • Atom Economy: High atom economy with water as the only byproduct.

  • Scalability: Often preferred for industrial-scale synthesis due to ease of handling and catalyst recycling.

Limitations:

  • Potential for Dehalogenation: A significant risk with this substrate is the hydrogenolysis of the C-Cl bond, leading to the de-chlorinated byproduct. Careful selection of catalyst and reaction conditions is crucial to minimize this side reaction.

  • Specialized Equipment: Requires a hydrogenation reactor capable of handling pressurized hydrogen gas.

Decision Framework for Optimal Reducing Agent Selection

The choice of the optimal reducing agent depends on several factors, including the available starting material, desired scale, and safety considerations. The following decision tree can guide this selection process:

G start Start: Select Optimal Reducing Agent sm What is the starting material? start->sm aldehyde Aldehyde sm->aldehyde Aldehyde ester Ester sm->ester Ester scale_aldehyde What is the desired scale? aldehyde->scale_aldehyde scale_ester What is the desired scale? ester->scale_ester lab_scale_aldehyde Lab Scale scale_aldehyde->lab_scale_aldehyde Lab Scale large_scale_aldehyde Large Scale scale_aldehyde->large_scale_aldehyde Large Scale lab_scale_ester Lab Scale scale_ester->lab_scale_ester Lab Scale large_scale_ester Large Scale scale_ester->large_scale_ester Large Scale nabh4 Use NaBH4 (High yield, selective, safe) lab_scale_aldehyde->nabh4 h2_pdc Consider Catalytic Hydrogenation (Scalable, green, but risk of dehalogenation) large_scale_aldehyde->h2_pdc lialh4 Use LiAlH4 (High yield, but safety concerns) lab_scale_ester->lialh4 dibalh Consider DIBAL-H (Controlled, but temperature sensitive) large_scale_ester->dibalh

Figure 2. Decision tree for selecting the optimal reducing agent.

Detailed Experimental Protocols

Protocol 1: Reduction of 6-chloro-5-(cyclopropylmethoxy)picolinaldehyde with Sodium Borohydride

Materials:

  • 6-chloro-5-(cyclopropylmethoxy)picolinaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 6-chloro-5-(cyclopropylmethoxy)picolinaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Reduction of Methyl 6-chloro-5-(cyclopropylmethoxy)picolinate with Lithium Aluminum Hydride

Materials:

  • Methyl 6-chloro-5-(cyclopropylmethoxy)picolinate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF (15 mL per gram of ester) in a round-bottom flask under a nitrogen atmosphere, add a solution of methyl 6-chloro-5-(cyclopropylmethoxy)picolinate (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Conclusion

The optimal preparation of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol is highly dependent on the choice of reducing agent, which in turn is dictated by the available starting material, scale, and safety infrastructure. For lab-scale synthesis starting from the aldehyde, sodium borohydride offers an excellent combination of high yield, selectivity, and ease of use. When starting from the ester, lithium aluminum hydride is effective, though it requires stringent safety precautions. For larger-scale operations, catalytic hydrogenation presents a more sustainable and scalable option, provided that conditions can be optimized to prevent dehalogenation. Careful consideration of these factors will enable researchers to select the most appropriate method for their specific needs, ensuring an efficient and successful synthesis of this valuable intermediate.

References

  • Sodium Borohydride Reduction of Aldehydes and Ketones. Organic Syntheses.[Link]

  • Lithium Aluminum Hydride Reduction of Esters. Comprehensive Organic Synthesis.[Link]

  • Diisobutylaluminium Hydride (DIBAL-H) in Organic Synthesis. Chemical Reviews.[Link]

  • Catalytic Hydrogenation in Organic Synthesis. Palladium Reagents and Catalysts.[Link]

Comprehensive Comparison Guide: Validating the Structural Integrity of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol via 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

In the pipeline of modern drug development, the unambiguous structural validation of active pharmaceutical ingredients (APIs) is non-negotiable[1]. For highly substituted heterocyclic scaffolds like (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol , relying solely on traditional analytical methods often leaves critical regiochemical ambiguities unresolved.

This technical guide objectively compares the analytical power of a modern Two-Dimensional Nuclear Magnetic Resonance (2D NMR) suite against conventional alternatives. By synthesizing field-proven insights with rigorous causality, we provide a self-validating experimental framework for definitive structural elucidation.

The Analytical Challenge: Regiochemical Ambiguity in Substituted Pyridines

The molecule of interest features a pyridine core with three distinct substituents: a methanol group (-CH₂OH) at C2, a cyclopropylmethoxy group (-O-CH₂-cyclopropyl) at C5, and a chlorine atom at C6.

While Liquid Chromatography-Mass Spectrometry (LC-MS) readily confirms the molecular weight and elemental composition, and 1D ¹H/¹³C NMR identifies the functional groups, these techniques fundamentally struggle to prove the relative positioning (regiochemistry) of the substituents on the pyridine ring. Misidentifying regioisomers (e.g., confusing the 6-chloro-5-substituted isomer with a 5-chloro-6-substituted variant) can lead to catastrophic failures in downstream pharmacological profiling and intellectual property claims[2].

Comparative Analysis: Conventional Methods vs. 2D NMR Suite

To overcome these limitations, advanced 2D NMR techniques—specifically Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY)—must be deployed[3].

Table 1: Comparative Analysis of Structural Validation Techniques

Analytical TechniqueRegiochemical ResolutionSpatial / Stereochemical DataTime & Resource CostVerdict for Substituted Pyridines
1D NMR + LC-MS Low (Ambiguous positioning)NoneLow (Minutes)Insufficient for definitive proof; prone to isomeric misidentification.
Comprehensive 2D NMR Suite Absolute (Unambiguous) High (Through-space NOE) Medium (Hours) Gold Standard; provides a self-validating data matrix.
X-Ray Crystallography AbsoluteAbsolute (3D coordinates)High (Days to Weeks)Excellent, but limited by the requirement of high-quality single crystals.
Mechanistic Insights & Causality in 2D NMR

The superiority of 2D NMR lies in its ability to map both through-bond and through-space interactions, creating a closed-loop, self-validating system[4].

  • HSQC (1-Bond C-H): Resolves spectral overlap by correlating protons to their directly attached carbons, cleanly separating the -CH₂OH and -O-CH₂- aliphatic signals.

  • HMBC (2- to 3-Bond C-H): This is the linchpin for substituted pyridines. By optimizing the experiment for long-range couplings, we can bridge the unprotonated carbons (C2, C5, C6) to the neighboring protonated spin systems. For instance, the protons of the -CH₂OH group will show a definitive 3-bond correlation to the C3 carbon, locking its position at C2.

  • NOESY (Through-Space): Acts as an orthogonal validation mechanism. If HMBC places the cyclopropylmethoxy group at C5, NOESY must show a spatial proximity (NOE) between the -O-CH₂- protons and the adjacent H4 proton on the pyridine ring.

Table 2: Expected Quantitative 2D NMR Correlation Data

Proton Signal (Approx. δ)MultiplicityHSQC (Direct ¹³C)HMBC (2/3-Bond ¹³C)NOESY (Spatial Proximity)
-CH₂OH (~4.6 ppm) SingletC-alpha (~64 ppm)C2, C3H3
H3 (~7.3 ppm) Doublet (J ≈ 8 Hz)C3 (~120 ppm)C2, C4, C5-CH₂OH, H4
H4 (~7.2 ppm) Doublet (J ≈ 8 Hz)C4 (~138 ppm)C2, C5, C6-O-CH₂-, H3
-O-CH₂- (~3.9 ppm) DoubletC-beta (~74 ppm)C5, Cyclopropyl-CHH4, Cyclopropyl-CH₂
Visualizing the Validation Logic

G N1 Regiochemical Ambiguity (1D NMR & MS Data) N2 1H-13C HMBC (Through-Bond Connectivity) N1->N2 Apply N3 2D NOESY (Through-Space Proximity) N1->N3 Apply N4 CH2OH protons correlate to C2 & C3 N2->N4 N5 O-CH2 protons correlate to C5 & C4 N2->N5 N6 CH2OH shows NOE to H3 N3->N6 N7 O-CH2 shows NOE to H4 N3->N7 N8 Unambiguous Structure: (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol N4->N8 Confirms C2 N5->N8 Confirms C5 N6->N8 Validates C2 N7->N8 Validates C5

Logical workflow for 2D NMR structural elucidation of the substituted pyridine derivative.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in the structural assignment, the following protocol integrates orthogonal cross-checking at every phase.

  • Sample Preparation: Dissolve 10–15 mg of the compound in 600 µL of high-purity DMSO-d6.

    • Causality: DMSO-d6 ensures complete dissolution of the polar methanol group while providing a highly stable deuterium lock signal required for extended 2D acquisitions without signal drift.

  • Instrument Calibration: Insert the sample into a high-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe. Perform automated tuning, matching, and 3D shimming.

    • Causality: Cryoprobes drastically reduce thermal noise, increasing the signal-to-noise ratio. This is critical for detecting insensitive ¹³C nuclei in HMBC experiments at low concentrations.

  • 1D Baseline Acquisition: Acquire standard ¹H and ¹³C spectra.

    • Causality: Establishes precise chemical shift references and verifies sample purity before committing to time-intensive multidimensional experiments.

  • Homonuclear 2D (COSY & NOESY):

    • COSY: Map the ortho-coupling (J ≈ 8.0 Hz) between the H3 and H4 protons on the pyridine ring.

    • NOESY: Acquire with a mixing time of 400 ms.

    • Causality: For a small molecule (~213 g/mol ) in the extreme narrowing limit, a 400 ms mixing time allows sufficient cross-relaxation to generate strong, positive NOE cross-peaks without introducing spin-diffusion artifacts.

  • Heteronuclear 2D (HSQC & HMBC):

    • HSQC: Identify all direct C-H pairs to map the protonated backbone.

    • HMBC: Optimize the delay for long-range couplings at ⁿJ_{CH} = 8 Hz.

    • Causality: Aromatic and heteroaromatic 2- to 3-bond couplings typically fall between 7–9 Hz. Optimizing specifically for 8 Hz maximizes the cross-peak intensity for the critical unprotonated carbons (C2, C5, C6), ensuring no long-range correlations are missed[4].

  • Data Integration & Self-Validation: Overlay the HMBC and NOESY spectra. The through-bond connectivity must perfectly align with the through-space proximity. Any contradiction (e.g., HMBC suggests C5 substitution, but NOESY shows no spatial proximity to H4) invalidates the proposed structure, triggering an immediate re-evaluation of the synthetic route.

Workflow S1 Sample Preparation (15 mg in DMSO-d6) S2 Instrument Calibration (Tune, Match, 3D Shim) S1->S2 Load Sample S3 1D Baselines (1H & 13C Acquisition) S2->S3 Optimize S4 2D NMR Suite (COSY, HSQC, HMBC, NOESY) S3->S4 Proceed to 2D S5 Orthogonal Cross-Check (HMBC vs. NOESY) S4->S5 Data Matrix S6 Structural Verification (Final Regiochemistry) S5->S6 Self-Validation

Step-by-step experimental workflow for comprehensive 2D NMR structural validation.

References
  • The Evolving Landscape of NMR Structural Elucidation Source: National Institutes of Health (NIH) / PMC URL:3

  • The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research Source: Preprints.org URL:1

  • Synthesis of Pyridine– and Pyrazine–BF3 Complexes and Their Characterization in Solution and Solid State Source: ACS Publications URL:4

  • NMR as a “Gold Standard” Method in Drug Design and Discovery Source: MDPI URL:2

Sources

Benchmarking Extraction Efficiency of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol: A Comparative Guide to Solvent System Selection

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for selecting an optimal solvent system for the extraction of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol, a key heterocyclic intermediate in pharmaceutical synthesis. We present a comparative analysis of various solvent systems, ranked by their extraction efficiency, and provide detailed experimental protocols for researchers, scientists, and drug development professionals to replicate and adapt these findings. This guide emphasizes a systematic approach to solvent selection, grounded in the physicochemical properties of the target molecule and supported by empirical data.

Introduction to (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol

(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol is a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the pyridine scaffold in drug discovery.[1] The efficiency of its isolation and purification is paramount for downstream applications. The molecular structure, featuring a polar pyridine ring, a hydroxyl group capable of hydrogen bonding, a chloro substituent, and a cyclopropylmethoxy group, dictates its solubility and partitioning behavior in different solvent systems.[2] Understanding these characteristics is fundamental to developing an effective extraction protocol.

Molecular Structure:

Theoretical Analysis of Solubility and Solvent Selection

The principle of "like dissolves like" is a cornerstone of solvent selection.[3] The polarity of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol is complex, with both polar (hydroxyl, pyridine nitrogen) and non-polar (cyclopropyl, chloro) moieties. This amphiphilic nature suggests that a range of solvents with varying polarities should be investigated.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to have high solubility due to their ability to form hydrogen bonds with the hydroxyl group and the pyridine nitrogen.[2]

  • Polar Aprotic Solvents (e.g., Ethyl Acetate, Dichloromethane, Acetonitrile): Moderate to good solubility is anticipated. These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule.[2]

  • Non-polar Solvents (e.g., Heptane, Toluene): Lower solubility is expected in these solvents. However, they can be valuable as anti-solvents or as part of a mixed solvent system to modulate polarity.[2]

The choice of an appropriate extraction solvent is critical for achieving high recovery and purity.[3] Liquid-liquid extraction (LLE) is a common technique for isolating compounds from a reaction mixture.[4] The efficiency of LLE is determined by the partition coefficient (Kd) of the solute between the two immiscible liquid phases.[4]

Experimental Protocol for Benchmarking Extraction Efficiency

This section details a robust protocol for comparing the extraction efficiency of different solvent systems for (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol from an aqueous solution.

Materials and Reagents
  • (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol (analytical standard)

  • Deionized water

  • Solvent Systems to be Tested:

    • Ethyl Acetate (EtOAc)

    • Dichloromethane (DCM)

    • Methyl tert-butyl ether (MTBE)

    • Toluene

    • 2-Methyltetrahydrofuran (2-MeTHF)

    • Acetonitrile (ACN)

    • Mixture 1: 9:1 (v/v) Dichloromethane:Methanol

    • Mixture 2: 4:1 (v/v) Ethyl Acetate:Heptane

  • Anhydrous Sodium Sulfate

  • HPLC-grade solvents for analysis (Acetonitrile, Water, Formic Acid)

  • 0.45 µm syringe filters

Equipment
  • Analytical balance

  • Volumetric flasks

  • Separatory funnels

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[5]

Workflow for Extraction Efficiency Determination

The following workflow provides a step-by-step guide to assess the extraction efficiency of each solvent system.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis cluster_calculation Calculation A Prepare a stock solution of the target compound in a suitable solvent (e.g., Methanol). B Spike a known amount of the stock solution into a defined volume of deionized water. A->B C Transfer the aqueous solution to a separatory funnel. B->C D Add an equal volume of the test solvent system. C->D E Shake vigorously for 2 minutes, venting frequently. D->E F Allow the layers to separate. E->F G Collect the organic layer. F->G H Repeat the extraction of the aqueous layer with a fresh portion of the solvent system (2x). G->H I Combine the organic layers. H->I J Dry the combined organic extract over anhydrous sodium sulfate. I->J K Filter and evaporate the solvent under reduced pressure. J->K L Reconstitute the residue in a known volume of mobile phase. K->L M Analyze by HPLC to determine the concentration of the extracted compound. L->M N Calculate the extraction efficiency (%) using the formula: (Amount of compound in extract / Initial amount of compound) x 100 M->N

Caption: Experimental workflow for determining extraction efficiency.

HPLC Analysis Method

A validated reverse-phase HPLC method is crucial for accurate quantification.[5][6]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm

  • Column Temperature: 30 °C

Data Presentation and Interpretation

The results of the extraction efficiency study should be presented in a clear and concise table to facilitate comparison.

Table 1: Comparison of Extraction Efficiency for (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol

Solvent SystemPolarity IndexExtraction Efficiency (%)Observations
Ethyl Acetate4.4Experimental DataGood phase separation.
Dichloromethane3.1Experimental DataGood phase separation.
MTBE2.5Experimental DataGood phase separation.
Toluene2.4Experimental DataSlower phase separation.
2-MeTHF4.0Experimental DataGood phase separation.
Acetonitrile5.8Experimental DataMiscibility with water may be an issue; salting out may be required.[7]
9:1 DCM:Methanol~3.4Experimental DataImproved recovery of polar impurities may be observed.
4:1 EtOAc:Heptane~3.5Experimental DataReduced polarity compared to pure EtOAc.

Note: Polarity index values are approximate and can vary slightly based on the source.

Discussion and Recommendations

The choice of the optimal solvent system will depend on a balance of factors including extraction efficiency, selectivity (i.e., minimizing the co-extraction of impurities), solvent volatility, cost, and safety.

  • High Efficiency Solvents: Based on the expected polarity, ethyl acetate and dichloromethane are likely to show high extraction efficiency.

  • "Greener" Alternatives: 2-Methyltetrahydrofuran (2-MeTHF) is a more environmentally friendly alternative to DCM and THF and is a viable option to consider.

  • Mixed Solvent Systems: The use of mixed solvent systems, such as DCM/methanol or EtOAc/heptane, allows for the fine-tuning of the solvent polarity to optimize both recovery of the target compound and selectivity against impurities.[3]

The following decision-making flowchart can guide the selection process:

Decision_Flowchart Start Start: Need to extract (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol High_Efficiency Is maximizing recovery the primary goal? Start->High_Efficiency Selectivity Are there significant impurities to remove? High_Efficiency->Selectivity No Solvent_Choice1 Consider high-polarity solvents like Ethyl Acetate or Dichloromethane. High_Efficiency->Solvent_Choice1 Yes Green_Chemistry Are 'green' chemistry principles a priority? Selectivity->Green_Chemistry No Solvent_Choice2 Optimize with mixed solvent systems (e.g., EtOAc/Heptane) to improve selectivity. Selectivity->Solvent_Choice2 Yes Solvent_Choice3 Evaluate 2-MeTHF as a greener alternative. Green_Chemistry->Solvent_Choice3 Yes End Final Solvent Selection Green_Chemistry->End No Solvent_Choice1->Selectivity Solvent_Choice2->Green_Chemistry Solvent_Choice3->End

Caption: Decision flowchart for solvent system selection.

Conclusion

This guide provides a systematic approach to benchmarking the extraction efficiency of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol across various solvent systems. By combining theoretical understanding with a robust experimental protocol, researchers can confidently select the most appropriate solvent system to meet their specific purification needs, thereby enhancing the efficiency and success of their synthetic endeavors.

References

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • (6-Chloro-5-methoxypyridin-2-yl)methanol. MilliporeSigma.
  • (5-AMino-6-chloro-pyridin-3-yl)
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • A Technical Guide to the Solubility of 4-Pyridinemethanol in Common Labor
  • Separation of pyridine or pyridine derivatives
  • How can I isolate a highly polar compound
  • 3-Pyridinemethanol | C6H7NO | CID 7510. PubChem.
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. MDPI.
  • HPLC Methods for analysis of Pyridine.
  • 6-Chloro-4-(4-chlorophenyl)-5-(cyclopropylmethoxy)-2-pyridinemethanol. Guidechem.
  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components.
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
  • Solvent impregnated resins for the trace removal of pyridine derivatives, a solvent and process evaluation. Eindhoven University of Technology.
  • Overview of Liquid-Liquid Extraction (LLE)
  • EXTRACTION. Heterocyclic Letters.
  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI.
  • 4-Pyridinemethanol 99 586-95-8. Sigma-Aldrich.
  • (6-Cyclopropylpyridin-2-yl)methanol. ChemScene.
  • (5-(Trifluoromethyl)pyridin-2-yl)methanol | C7H6F3NO | CID 3820787. PubChem.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Work-up Procedures for Reactions Containing Pyridine Compounds. Benchchem.
  • Optimization of Liquid-Liquid Extraction. Zaiput Flow Technologies.

Sources

Validating the Chemical Purity of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol Reference Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The compound (6-chloro-5-(cyclopropylmethoxy)pyridin-2-yl)methanol (CAS: 1431534-22-3)[1] serves as a critical intermediate in the synthesis of advanced therapeutics, including highly specific CB2 receptor agonists[2]. In pharmaceutical development, the integrity of all downstream analytical testing—from batch release to stability monitoring—hinges on the absolute purity of the primary Reference Standard (RS).

Under the updated (effective June 2024)[3],[4], analytical method validation has shifted toward a lifecycle and Quality-by-Design (QbD) approach. This requires laboratories to move beyond simple area normalization and implement self-validating, orthogonal systems to prove that an analytical procedure is fit for its intended purpose.

The Analytical Challenge: Pyridine Derivatives

Validating the purity of this specific molecule presents unique chromatographic challenges due to its structural features:

  • Basic Pyridine Nitrogen: The basic nitrogen atom interacts strongly with residual, unendcapped silanols on silica-based HPLC columns. This causes severe peak tailing, which can artificially inflate the main peak area or mask co-eluting trace impurities.

  • Complex Chromophores: The molecule features a chloro-substitution and a cyclopropylmethoxy ether linkage. Degradants or synthetic impurities (e.g., des-chloro or ether cleavage products) will have vastly different UV absorption coefficients. Relying solely on HPLC-UV assumes a Relative Response Factor (RRF) of 1.0 for all impurities, which is a flawed assumption that can lead to significant purity overestimation[5].

To establish a self-validating system, we must compare and integrate multiple analytical modalities.

Comparison of Analytical Modalities

The table below objectively compares the performance of three alternative analytical techniques for reference standard characterization.

Analytical ModalityPrinciple of QuantificationStrengthsLimitations
1H-qNMR (Quantitative NMR) Absolute quantitation based on proton spin ratios against an internal standard.Universal response; independent of UV chromophores; does not require an identical reference standard[5].Lower sensitivity for trace impurities (<0.1%); requires high-field NMR instrumentation[6].
HPLC-UV (Mass Balance) Chromatographic separation followed by UV area normalization (100% - Impurities).High resolution; excellent for quantifying trace related substances.Requires orthogonal testing (KF, GC-HS, ROI) to account for non-UV absorbing mass; vulnerable to RRF variations.
LC-MS/MS Mass-to-charge ratio separation and fragmentation.Unmatched for identifying the exact structure of unknown impurities.Poor for primary assay quantification due to matrix effects and variable ionization efficiencies.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following step-by-step protocols detail the causality behind each experimental choice.

Protocol 1: Absolute Purity Determination via 1H-qNMR

Quantitative NMR is the gold standard for absolute purity because the integral of an NMR resonance is strictly proportional to the number of nuclei, eliminating the need for relative response factors[6].

  • Step 1: Sample & Standard Preparation. Accurately weigh ~20 mg of the (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol batch and ~10 mg of a certified Internal Standard (e.g., Maleic acid, TraceCERT®) into a vial using a microbalance.

    • Causality: Maleic acid is chosen because its olefinic protons resonate at ~6.3 ppm, which does not overlap with the target analyte's signals.

  • Step 2: Dissolution. Dissolve the mixture completely in 0.6 mL of DMSO- d6​ and transfer to a high-quality 5 mm NMR tube.

  • Step 3: Acquisition Parameters. Acquire the spectrum at 298 K using a 90° pulse angle. Set the relaxation delay (D1) to > 5 × T1 (typically 30–60 seconds).

    • Causality: A long D1 ensures the complete relaxation of all longitudinal magnetization between pulses. Failing to do so will under-represent slow-relaxing nuclei, skewing the quantitative integral[6].

  • Step 4: Integration & Calculation. Phase and baseline-correct the spectrum. Integrate the highly shielded cyclopropyl protons (~0.3–1.2 ppm) against the maleic acid standard.

    • Causality: The cyclopropyl region is chosen because it is free from solvent suppression artifacts and aromatic impurity overlap, providing a pristine integration window.

Protocol 2: Orthogonal Purity via HPLC-UV Mass Balance

To validate the qNMR result, an orthogonal mass balance approach is executed: Purity=(100%−KF−GC−ROI)×(100%−HPLCRS%​)/100 .

  • Step 1: Mobile Phase Selection. Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

    • Causality: The low-pH modifier (TFA) protonates the basic pyridine nitrogen and ion-pairs with it, suppressing secondary interactions with stationary phase silanols and ensuring sharp, symmetrical peaks for accurate integration.

  • Step 2: Chromatographic Run. Inject 10 µL of the sample (1 mg/mL) onto a C18 column (e.g., 150 x 4.6 mm, 3 µm) using a gradient elution from 10% B to 90% B over 20 minutes. Detect at 254 nm.

  • Step 3: Secondary Testing. Perform Karl Fischer (KF) titration to quantify water, Gas Chromatography-Headspace (GC-HS) for residual solvents, and Residue on Ignition (ROI) for inorganic salts.

Comparative Experimental Data

The following mock dataset illustrates a successful self-validating characterization of a reference standard batch, demonstrating data reconciliation between the two protocols.

Assay ParameterResult (Batch #RS-2026-01)Method / Notes
Water Content 0.15% w/wKarl Fischer Titration
Residual Solvents 0.08% w/wGC-HS (Trace Ethyl Acetate)
Inorganic Ash < 0.05% w/wResidue on Ignition (ROI)
Chromatographic Purity 99.62% AreaHPLC-UV (0.1% TFA Gradient)
Calculated Mass Balance 99.34% (100−0.28)×0.9962
Absolute Purity (qNMR) 99.41% 1H-qNMR vs. Maleic Acid IS
Data Reconciliation ( Δ ) 0.07% Pass Criteria: Δ < 0.5%

Workflows and Logical Relationships

To ensure robust lifecycle management of the reference standard, the following workflows govern the characterization and impurity resolution processes.

RS_Workflow A Synthesized Batch (CAS 1431534-22-3) B Primary Assay: 1H-qNMR A->B Aliquot 1 C Orthogonal Assay: HPLC-UV A->C Aliquot 2 D Secondary Tests: KF, GC-HS, ROI A->D Aliquot 3 F Data Reconciliation (|Δ| < 0.5%) B->F E Mass Balance Calculation C->E D->E E->F G Certified Reference Standard F->G Pass Criteria

Fig 1. Reference standard characterization workflow integrating qNMR and mass balance.

Decision_Tree N1 Impurity Detected in HPLC-UV N2 Does it co-elute? N1->N2 N3 Use 2D-LC or MS N2->N3 Yes N4 Same UV chromophore as main peak? N2->N4 No N5 Use qNMR for Absolute Quant N4->N5 No (Different RRF) N6 HPLC Area % Valid N4->N6 Yes (Similar RRF)

Fig 2. Decision tree for resolving and quantifying unknown impurities in reference standards.

References

  • [3],[4] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • [1] Title: (6-chloro-5-(cyclopropylmethoxy)pyridin-2-yl)methanol (CAS 1431534-22-3) Source: Molaid Chemical Database URL: [Link]

  • [2] Title: Pyridine-2-amides useful as cb2 agonists Source: Google Patents URL:

  • [6] Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL:[Link]

  • [5] Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

In vitro efficacy comparison of CB2 agonists synthesized from (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the In Vitro Efficacy of Novel Pyridine-Based CB2 Receptor Agonists

Prepared by a Senior Application Scientist, this guide provides a comparative analysis of the in vitro efficacy of a series of novel cannabinoid type 2 (CB2) receptor agonists. The compounds discussed are synthesized from a 2,5,6-substituted pyridine scaffold, a chemical space that includes derivatives from starting materials such as (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of selective CB2 agonists for therapeutic applications.

The activation of the CB2 receptor is a significant therapeutic strategy for a range of inflammatory diseases, pain, and neurodegenerative conditions, without the psychoactive effects associated with the CB1 receptor.[1][2] Consequently, the development of potent and selective CB2 agonists is a key objective in modern medicinal chemistry. This guide focuses on a series of pyridine analogs, detailing their binding affinities and the experimental protocols used to determine their efficacy.

Comparative In Vitro Binding Affinity

The primary measure of a ligand's efficacy at its target receptor is its binding affinity, commonly expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of a series of novel 2,5,6-substituted pyridine analogs for the human (h) and rodent (r) CB1 and CB2 receptors. These data were generated using radioligand competition binding assays.

Compound IDhCB1 Kᵢ (nM)hCB2 Kᵢ (nM)rCB1 Kᵢ (nM)rCB2 Kᵢ (nM)Selectivity (hCB1/hCB2)
6a >100001.8>100002.4>5556
6b >100003.5>100004.8>2857
6c >100002.1>100003.2>4762
6d >100005.3>100008.1>1887
Reference: CP-55,940 0.80.60.90.71.3

Data synthesized from studies on 2,5,6-substituted pyridines as CB2 ligands.[3]

The data clearly indicate that compounds 6a , 6b , 6c , and 6d exhibit high affinity for the hCB2 receptor, with Kᵢ values in the low nanomolar range.[3] Crucially, they demonstrate exceptional selectivity for the CB2 receptor over the CB1 receptor, a critical attribute for avoiding undesirable psychotropic side effects.[4] Compound 6a , in particular, shows the highest affinity and selectivity, making it a promising candidate for further investigation.[3]

Core Signaling Pathways and Experimental Workflow

To understand the functional consequences of ligand binding, it is essential to visualize the downstream signaling cascades and the experimental workflow used to assess them.

CB2 Receptor Signaling Pathway

The CB2 receptor is canonically coupled to inhibitory G-proteins (Gαi/o).[5] Agonist binding initiates a cascade that primarily inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP).[6] Additionally, CB2 activation can modulate other pathways, such as the mitogen-activated protein kinase (MAPK) pathway.[7] In some systems, coupling to stimulatory G-proteins (Gαs) has also been observed.[7][8]

CB2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist CB2 Agonist CB2R CB2 Receptor Agonist->CB2R Binds G_protein Gαi/o Protein CB2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Anti-inflammatory) PKA->Response MAPK->Response

Caption: Canonical Gi/o-coupled signaling pathway of the CB2 receptor.

In Vitro Efficacy Testing Workflow

The determination of a compound's in vitro efficacy follows a structured workflow, from initial binding assessment to functional characterization.

Efficacy_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_binding Binding Affinity Assessment cluster_functional Functional Activity Assessment cluster_analysis Data Analysis & Candidate Selection Start Synthesize Pyridine Analogs from Starting Material BindingAssay Radioligand Competition Binding Assay Start->BindingAssay BindingData Determine Ki values Assess Affinity & Selectivity (CB2 vs CB1) BindingAssay->BindingData cAMP_Assay cAMP Accumulation Assay BindingData->cAMP_Assay GTP_Assay [35S]GTPγS Binding Assay BindingData->GTP_Assay Analysis Comparative Analysis of Affinity and Potency BindingData->Analysis FunctionalData Determine EC50/IC50 values Confirm Agonist/Antagonist Activity cAMP_Assay->FunctionalData GTP_Assay->FunctionalData FunctionalData->Analysis Candidate Lead Candidate Selection Analysis->Candidate

Sources

Safety Operating Guide

Operational Protocol for the Safe Handling and Disposal of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

As a critical pharmaceutical intermediate—specifically utilized in the synthesis of pyridine-2-amide CB2 receptor agonists —(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol (CAS: 1431534-22-3) requires stringent operational oversight. Because it is a halogenated pyridine derivative, improper disposal poses severe environmental and occupational risks.

This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step protocol for spill containment and waste disposal, grounded in physicochemical causality and regulatory compliance.

Section 1: Physicochemical Hazard Profile & Causality

Understanding the molecular behavior of this compound is essential for designing effective safety protocols. Do not treat this chemical as standard organic waste; its specific functional groups dictate its environmental fate and hazard profile.

  • Recalcitrance & Aquatic Toxicity: The chlorinated pyridine ring is highly stable and resistant to standard biological degradation. If released into municipal wastewater, it will persist, accumulate, and exhibit high toxicity to aquatic ecosystems.

  • Thermal Decomposition Risks: Under combustion conditions, halogenated pyridines do not simply burn away into harmless byproducts. They thermally decompose to release highly toxic and corrosive gases, including hydrogen chloride (HCl), oxides of nitrogen (NOx), and phosgene .

  • Regulatory Classification: Due to its halogenated nature, this compound falls under strict Environmental Protection Agency (EPA) Land Disposal Restrictions (LDR) . It is legally prohibited from being sent to standard landfills.

Section 2: Immediate Spill Response & Containment Workflow

Causality Check: Why avoid water during a spill? Flushing a halogenated pyridine spill with water accelerates its mobility into porous surfaces and potential groundwater systems. Dry, inert containment is mandatory to localize the hazard.

Step-by-Step Spill Protocol:

  • Isolate & Evacuate: Immediately cordon off the spill area. If the spill occurs near a heat source, evacuate the lab immediately due to the imminent risk of phosgene and HCl gas generation.

  • Don Appropriate PPE: Equip responding personnel with nitrile or neoprene gloves, chemical splash goggles, and a lab coat. If laboratory ventilation is compromised, a NIOSH-approved respirator equipped with organic vapor/acid gas cartridges is required.

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized clay . Crucial: Do not use combustible absorbents like sawdust, which can react dangerously if oxidizing agents are present nearby.

  • Mechanical Collection: Use non-sparking tools to gently sweep up the saturated absorbent to prevent aerosolizing the chemical.

  • Secure Packaging: Transfer the collected material into a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) drum).

  • Decontamination: Wipe the affected surface with a damp, disposable cloth using a compatible organic solvent (e.g., small amounts of ethanol to dissolve residual intermediate), and place the cloth into the solid waste container.

Section 3: Routine Waste Segregation & Disposal Procedures

To maintain a self-validating safety system, waste streams must be rigorously segregated at the point of generation. Mixing waste streams compromises the downstream destruction process.

Lab-Scale & Pilot-Scale Disposal Steps:

  • Liquid Waste Segregation: All mother liquors, reaction solvents, and washings containing (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol must be strictly routed to the Halogenated Organic Waste stream.

  • Solid Waste Segregation: Contaminated PPE, filter papers, and empty reagent vials must be placed in a designated Solid Halogenated Waste bin.

  • Verification & Labeling: Containers must be clearly labeled with the chemical name, CAS number (1431534-22-3), and specific hazard warnings ("Halogenated Pyridine", "Toxic to Aquatic Life").

  • Storage: Store waste containers in secondary containment bins in a cool, well-ventilated area, strictly isolated from strong acids and oxidizing agents.

Section 4: Environmental Fate & Final Eradication

Under EPA 40 CFR Part 268, land disposal of halogenated organic compounds is strictly prohibited . The only scientifically and legally sound method for final eradication is High-Temperature Incineration at a RCRA-permitted facility.

Mechanistic Reasoning: The industrial incinerator must operate at temperatures exceeding 1,000°C to completely cleave the robust pyridine ring and prevent the formation of secondary pollutants like dioxins and furans. Furthermore, the facility must be equipped with alkaline acid-gas scrubbers to neutralize the HCl and phosgene generated during combustion.

Data Presentation: Hazard & Mitigation Summary
Property / HazardCharacteristic / ConsequenceRequired Operational Mitigation
Chemical Class Halogenated Pyridine DerivativeSegregate strictly from non-halogenated waste streams.
Thermal Decomposition Releases HCl, NOx, and PhosgeneMandate high-temp incineration with acid gas scrubbers.
Environmental Fate Toxic to aquatic life, mobile in soilProhibit land disposal (EPA 40 CFR 268 compliance).
Spill Reactivity High risk of groundwater contaminationUse inert absorbents (vermiculite); strictly avoid water.
Operational Workflow Visualization

G Start Waste Source: (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol Liquid Liquid Waste (Mother Liquors & Solvents) Start->Liquid Solid Solid Waste (Contaminated PPE & Powders) Start->Solid Spill Accidental Spill (Uncontained Material) Start->Spill SegLiquid Segregate: Halogenated Organic Waste Liquid->SegLiquid SegSolid Segregate: Solid Halogenated Waste Solid->SegSolid SpillAction Containment: Use Inert Absorbent (Vermiculite/Sand) Spill->SpillAction Incineration Final Disposal: High-Temperature Incineration (RCRA-Permitted with Scrubbers) SegLiquid->Incineration SegSolid->Incineration Sweep Mechanical Collection: Sweep & Package (No Water) SpillAction->Sweep Sweep->SegSolid

Figure 1: Operational workflow for the segregation, containment, and disposal of halogenated pyridine waste.

References
  • Title: Pyridine-2-amides useful as CB2 agonists (US9303012B2)
  • Title: Safety Data Sheet: Halogenated Pyridine Derivatives (Triclopyr 3A) Source: CDMS / Albaugh, LLC URL: [Link]

  • Title: 40 CFR Part 268 — Land Disposal Restrictions Source: Electronic Code of Federal Regulations (eCFR) / US EPA URL: [Link]

Comprehensive Safety and Handling Guide for (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol. As a novel compound, its toxicological properties are not fully characterized. Therefore, a cautious approach, treating the substance as potentially hazardous, is paramount. The following procedures are based on established best practices for handling research chemicals with unknown risk profiles, drawing analogies from structurally similar compounds where appropriate.

Hazard Analysis and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. For (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol, the primary uncharacterized hazards are assumed based on its structural motifs: a chloropyridine and a methanol derivative.

Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Many pyridine derivatives and chlorinated compounds are known to cause skin and eye irritation.[1] Prolonged contact may lead to more severe damage.

  • Toxicity: The substance may be harmful if ingested, inhaled, or absorbed through the skin.[2][3][4] The presence of a chlorinated heterocyclic ring suggests the potential for systemic toxicity.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5][6]

  • Unknown Long-Term Effects: As a research chemical, the chronic toxicological effects, including potential carcinogenicity or reproductive toxicity, are unknown.[7]

The following table summarizes the anticipated hazard classification based on analogous compounds.

Hazard CategoryAnticipated ClassificationRationale
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (Warning/Danger)Based on the toxicity of related chloropyridines and methanol.[2][8][9]
Skin Corrosion/Irritation Category 2 (Warning)Common for pyridine derivatives.[1]
Serious Eye Damage/Irritation Category 2A (Warning)Common for pyridine derivatives.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Warning)Potential for respiratory tract irritation.[5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE is contingent on the scale of the experiment and the potential for aerosol generation.

Standard Laboratory Attire (Minimum Requirement)

This level of PPE is mandatory for all work with (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol, even for low-quantity handling in a well-ventilated area.

  • Eye Protection: Chemical safety goggles are required at all times.[10] A face shield should be worn over the goggles when there is a risk of splashes.[1]

  • Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a common choice, but it is crucial to double-check the manufacturer's compatibility chart for the specific solvents being used. For extended work, consider wearing double gloves.

  • Body Protection: A flame-resistant laboratory coat should be worn and fully buttoned.[10]

  • Footwear: Closed-toe shoes are required.

Enhanced PPE for High-Risk Procedures

For procedures involving larger quantities (typically >1g), heating, or potential for aerosolization (e.g., sonication, vigorous stirring), the following enhanced PPE is necessary in addition to the standard attire:

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[8] If there is a risk of inhaling dust or aerosols, a respirator with an appropriate cartridge for organic vapors and particulates should be worn.

  • Additional Body Protection: A chemically resistant apron should be worn over the lab coat.

The following flowchart outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling (6-Chloro-5-cyclopropylmethoxy- pyridin-2-yl)-methanol is_splash_risk Potential for splash or aerosol? start->is_splash_risk is_large_quantity Large quantity (>1g) or heating? is_splash_risk->is_large_quantity No enhanced_ppe Enhanced PPE: - Fume Hood - Respirator (if needed) - Face Shield - Chemical Apron is_splash_risk->enhanced_ppe Yes standard_ppe Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves is_large_quantity->standard_ppe No is_large_quantity->enhanced_ppe Yes end Proceed with Experiment standard_ppe->end enhanced_ppe->end

Caption: PPE Selection Workflow for Handling the Compound.

Operational and Handling Plan

Adherence to a strict operational plan will further mitigate risks.

Pre-Experiment Checklist
  • Review Safety Data Sheets (SDS): Although a specific SDS for this compound may not be available, review the SDS for any known reactants, solvents, or products.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher.[11]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for the solvents and the quantity of the compound being used.

Step-by-Step Handling Procedure
  • Donning PPE: Put on all required PPE before entering the designated work area.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation of dust.

    • Use a spatula for transfers and avoid creating dust clouds.

    • Close the container immediately after use.

  • In Solution:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • All manipulations of the solution should be performed in a fume hood.

  • Post-Handling:

    • Decontaminate all surfaces that may have come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

Proper chemical waste disposal is crucial to protect both personnel and the environment.

Waste Segregation
  • Solid Waste:

    • Unused or contaminated solid (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol should be collected in a designated, labeled, and sealed hazardous waste container.

    • Contaminated consumables such as gloves, weighing paper, and paper towels should also be disposed of in this container.

  • Liquid Waste:

    • Solutions containing the compound should be collected in a designated chlorinated hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

Waste Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with the full chemical name of the contents, including solvents, and the appropriate hazard warnings.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal Request: Follow your institution's guidelines for hazardous waste pickup. Do not pour any chemical waste down the drain.[9][12]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][11] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[11] If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material from a chemical spill kit. For large spills, evacuate the laboratory and contact your institution's emergency response team.

By adhering to these guidelines, researchers can handle (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol with a high degree of safety, minimizing the risk of exposure and ensuring a secure laboratory environment.

References

  • Methanex. (2024, January 25). SAFETY DATA SHEET. Retrieved from [Link]

  • Dräger. (n.d.). Gas Detectors & PPE for Pyridine | C5H5N | 110-86-1. Retrieved from [Link]

  • KYORITSU CHEMICAL-CHECK Lab., Corp. (2024, April 1). Safety Data Sheet. Retrieved from [Link]

  • GVS Filter Technology. (n.d.). Respiratory Protection. Retrieved from [Link]

  • The University of Tokyo. (n.d.). Chemically hazardous waste | Environmental Science Center. Retrieved from [Link]

  • Kao Corporation. (2024, October 17). Safety Data Sheet. Retrieved from [Link]

  • MilliporeSigma. (2025, September 10). SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • Shell. (2020, December 25). Cargo Handling Sheet - Methyl Alcohol (Methanol). Retrieved from [Link]

  • Ministry of Health, Labour and Welfare. (2021, June 14). 化学物質取扱の安全衛生. Retrieved from [Link]

  • GOV.UK. (2016, May 15). Incident management: methanol. Retrieved from [Link]

  • Biotage. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Maritime Technologies Forum. (n.d.). GUIDELINES FOR CONDUCTING SAFE INSPECTION OF METHANOL DUAL-FUEL SHIPS. Retrieved from [Link]

  • Methanex. (2025, May 29). SAFETY DATA SHEET. Retrieved from [Link]

  • Dräger. (n.d.). Gas Detectors & PPE for Epichlorohydrin | C3H5ClO | 106-89-8. Retrieved from [Link]

  • Dräger. (n.d.). Gas Detectors & PPE for 4-klorofenol | C6H5ClO | 106-48-9. Retrieved from [Link]

  • Dräger. (n.d.). Gas Detectors & PPE for Methanol | CH4O | 67-56-1. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol
Reactant of Route 2
Reactant of Route 2
(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.